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  • Product: 3-(Trifluoromethyl)morpholine
  • CAS: 1196532-93-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Morpholine Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Foreword: The Strategic Alliance of a Privileged Scaffold and a Powerhouse Substituent In the landscape of modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Alliance of a Privileged Scaffold and a Powerhouse Substituent

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged structure," a versatile and robust scaffold found in numerous approved and experimental drugs.[1][2] Its advantageous physicochemical properties, metabolic stability, and facile synthetic accessibility make it a frequent choice for drug designers aiming to optimize solubility, polarity, and pharmacokinetic profiles.[1] Parallel to the rise of such scaffolds is the strategic incorporation of fluorine-containing functional groups, with the trifluoromethyl (–CF₃) group being a veritable cornerstone in drug optimization.[3]

This guide delves into the powerful synergy between the morpholine scaffold and the trifluoromethyl group. We will move beyond a simple catalog of examples to explore the fundamental causality: why does this combination work so effectively? We will dissect the physicochemical and electronic alterations the –CF₃ group imparts upon the morpholine ring and, by extension, the entire molecule. This analysis will be grounded in mechanistic principles and illustrated with field-proven examples, providing researchers and drug development professionals with a comprehensive understanding to leverage this potent chemical alliance in their own discovery programs.

The Trifluoromethyl Group: A Primer on its Physicochemical Dominance

Before examining its role on the morpholine scaffold, it is crucial to understand the intrinsic properties that make the –CF₃ group such a powerful tool in medicinal chemistry.[3][4] Its influence stems from a unique combination of steric, electronic, and metabolic characteristics.

  • Profound Electronic Influence: The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (–I effect).[3] This significantly lowers the electron density of the atom to which it is attached and can profoundly alter the acidity or basicity of nearby functional groups.[3][5] This electronic modulation is a key lever for fine-tuning drug-receptor interactions.[6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[7] This inherent strength renders the –CF₃ group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family.[3][4] Replacing a metabolically vulnerable methyl group with a –CF₃ group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and reducing patient dose.[5][8]

  • Increased Lipophilicity: The –CF₃ group is lipophilic, with a Hansch π value of approximately +0.88.[7] Its incorporation into a molecule typically increases the overall lipophilicity, which can enhance membrane permeability, improve absorption, and facilitate penetration of biological barriers such as the blood-brain barrier.[4][7]

  • Bioisosterism and Steric Profile: With a van der Waals volume comparable to an isopropyl group, the –CF₃ group has a compact steric footprint.[3] It is often employed as a bioisostere for methyl, chloro, and even nitro groups to modulate steric and electronic properties while maintaining or improving biological activity.[5][7] In a notable case study, a CF₃ group successfully replaced an aliphatic nitro group in CB1 receptor positive allosteric modulators, resulting in compounds with greater potency and improved metabolic stability.[9][10][11]

Table 1: Comparative Physicochemical Properties of Key Functional Groups
PropertyMethyl (–CH₃)Chloro (–Cl)Trifluoromethyl (–CF₃)
Hansch Lipophilicity (π) +0.56+0.71+0.88
Van der Waals Volume (ų) ~22~20~43
Inductive Effect (σI) -0.01 (Donating)+0.47 (Withdrawing)+0.45 (Strongly Withdrawing)
Metabolic Liability High (Oxidation)ModerateVery Low (Resistant)

Synergistic Effects: How Trifluoromethylation Modulates the Morpholine Scaffold

When the trifluoromethyl group is incorporated into a morpholine-containing molecule, its intrinsic properties exert a profound and predictable influence on the scaffold and the overall compound.

Modulation of Morpholine Basicity (pKa)

The nitrogen atom in the morpholine ring is basic, and its pKa is a critical determinant of a drug's properties. At physiological pH, this nitrogen can be protonated, influencing solubility, receptor binding (via ionic interactions), and off-target effects (e.g., hERG channel binding). The strong electron-withdrawing nature of a nearby –CF₃ group significantly reduces the electron density on the morpholine nitrogen, making it less basic and lowering its pKa.

This modulation is a double-edged sword that requires careful consideration.

  • Advantage: A lower pKa can reduce unwanted interactions with off-targets that favor highly basic amines. It can also fine-tune the strength of a hydrogen bond or ionic interaction within the target binding site to achieve optimal affinity.

  • Challenge: If a strong ionic bond with the target receptor is essential for potency, excessive pKa reduction can be detrimental to the biological activity.

Caption: Impact of CF₃ group on morpholine nitrogen basicity.

Enhancing Binding Affinity and Selectivity

The introduction of a –CF₃ group can enhance binding affinity through several mechanisms. Its lipophilicity can strengthen hydrophobic interactions within a binding pocket.[6] Furthermore, its strong electron-withdrawing nature can improve electrostatic interactions with biological targets.[6]

A compelling example is found in the development of mTOR inhibitors. A structure-activity relationship (SAR) analysis of morpholine-substituted tetrahydroquinoline derivatives revealed that the incorporation of both a morpholine moiety and a trifluoromethyl group significantly enhanced the selectivity and potency of the compounds.[12] The most promising candidate, compound 10e, which features these groups, displayed exceptional activity against A549 lung cancer cells with an IC₅₀ of 0.033 µM, surpassing standard agents.[12]

Table 2: Biological Activity of Morpholine-Containing mTOR Inhibitors
CompoundKey SubstituentsCancer Cell LineIC₅₀ (µM)
10d Morpholine, -OCH₃A549 (Lung)0.062
10e Morpholine, -CF₃ A549 (Lung) 0.033
10h Morpholine, -ClMCF-7 (Breast)0.087
Data synthesized from a study on mTOR inhibitors, highlighting the improved potency of the CF₃-substituted derivative (10e) in the A549 cell line.[12]
Optimizing the Pharmacokinetic (ADME) Profile

The strategic placement of a –CF₃ group on or near a morpholine ring is a powerful tactic for improving a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Absorption & Distribution: By increasing lipophilicity, the –CF₃ group can improve a compound's ability to cross lipid membranes, which is critical for oral absorption and distribution into tissues.[4] This is particularly valuable for central nervous system (CNS) drugs, where penetration of the blood-brain barrier is essential for efficacy.[7] The well-known antidepressant Fluoxetine (Prozac) is a classic example where a trifluoromethyl group on a phenyl ring enhances lipophilicity, facilitating efficient brain penetration.[5][7]

  • Metabolism: As previously discussed, the –CF₃ group is an excellent metabolic blocker. In a morpholine derivative, if an adjacent aromatic ring or alkyl chain is susceptible to CYP450-mediated oxidation, installing a –CF₃ group at that position can effectively shield the molecule from degradation, prolonging its systemic exposure.[8]

Synthetic Strategies and Protocols

The primary challenge limiting the broader use of trifluoromethyl groups is the synthetic difficulty associated with their incorporation.[7] However, significant advances have been made in developing efficient methods.

Overview of Synthetic Approaches

The introduction of a –CF₃ group onto a morpholine-containing scaffold can be achieved through two main strategies:

  • Late-Stage Trifluoromethylation: Introducing the –CF₃ group onto an already assembled morpholine derivative. This is often achieved using transition-metal-catalyzed cross-coupling reactions or specialized trifluoromethylating reagents like Togni or Ruppert's reagents.[6][13]

  • Building Block Approach: Using a starting material that already contains the –CF₃ group to construct the final molecule. This is often more efficient and avoids harsh conditions on a complex molecule.

The synthesis of Aprepitant, an antiemetic drug, provides an excellent case study. It involves the coupling of a pre-formed morpholine core with a side chain derived from 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene.[14]

G cluster_0 Building Block Strategy A Trifluoromethylated Starting Material (e.g., CF₃-Aryl Halide) C Coupling Reaction (e.g., Pd-catalyzed) A->C B Morpholine Scaffold B->C D Final Trifluoromethylated Morpholine Derivative C->D

Caption: A generalized building block synthetic workflow.

Experimental Protocol: Synthesis of a Key Aprepitant Intermediate

The following protocol is adapted from a patented procedure for the synthesis of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, a key intermediate for Aprepitant. This demonstrates a practical, self-validating approach to creating complex trifluoromethylated morpholine derivatives.[14]

Objective: To couple a chiral morpholine core with a bis(trifluoromethyl)phenyl side chain.

Materials:

  • 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine (R)-camphor sulfonic acid salt

  • Potassium carbonate (K₂CO₃)

  • 3-chloromethyl-1,2,4-triazolin-5-one

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the morpholine camphorsulfonic acid salt (15 g).

  • Slurry Formation: Add DMF (100 ml) and potassium carbonate (7.71 g) to the vessel. Stir the mixture at room temperature (22°C) to form a slurry.

  • Reagent Addition: In a separate vessel, dissolve 3-chloromethyl-1,2,4-triazolin-5-one (3.18 g) in DMF (30 ml).

  • Controlled Reaction: Add the solution from step 3 to the slurry from step 2 dropwise over a period of 1 hour, maintaining the temperature at 22°C.

  • Aging: Once the addition is complete, allow the reaction mixture to age (stir) at 22°C for 20 minutes.

  • Precipitation: Slowly add deionized water (400 ml) to the reaction mixture over 30 minutes. The product will begin to crystallize.

  • Crystallization and Isolation: Cool the crystallizing mixture in an ice bath and age for an additional 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by filtration. Wash the solid cake thoroughly with deionized water (400 ml).

  • Drying: Air dry the product, followed by drying in a vacuum oven at 45-50°C to a constant weight.

This protocol illustrates a robust method where the critical bis(trifluoromethyl)phenyl moiety is introduced via a building block approach, ensuring high yield and purity of the desired stereoisomer.[14]

Conclusion and Future Perspectives

The combination of the trifluoromethyl group and the morpholine scaffold represents a powerful and validated strategy in modern drug design. The –CF₃ group acts as a potent modulator of the morpholine derivative's physicochemical and pharmacokinetic properties. It enhances metabolic stability, increases lipophilicity, and allows for the fine-tuning of basicity and receptor interactions. These combined effects can lead to compounds with superior potency, selectivity, and overall drug-like properties, as evidenced by successful clinical candidates and approved drugs.[7][12]

While synthetic challenges remain a consideration, the continuous development of novel trifluoromethylation methods and the commercial availability of diverse –CF₃-containing building blocks are making these valuable derivatives more accessible.[6] For the medicinal chemist, understanding the fundamental principles of how the –CF₃ group influences the morpholine scaffold is not just an academic exercise—it is an essential tool for rationally designing the next generation of effective and safe therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Dakota Biosciences. [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Chemical synthesis of morpholine derivatives.
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

Sources

Exploratory

The Genesis and Synthetic Evolution of Trifluoromethylated Morpholines: A Technical Guide for Drug Development Professionals

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group (–CF₃) holding a preeminent position. When this powerful moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group (–CF₃) holding a preeminent position. When this powerful moiety is integrated into the morpholine scaffold—a privileged heterocycle in its own right—a unique chemical entity emerges with profound implications for drug design. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethylated morpholines. It traces the evolution of their synthesis from early concepts to contemporary stereoselective methodologies, offering detailed protocols and mechanistic insights. By examining the causality behind experimental choices and showcasing the pivotal role of these compounds in drug discovery, exemplified by the neurokinin-1 (NK₁) receptor antagonist Aprepitant, this guide serves as a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Strategic Alliance of Trifluoromethyl and Morpholine Moieties

The trifluoromethyl group and the morpholine ring are two of the most frequently employed structural motifs in medicinal chemistry, each conferring a unique and advantageous set of properties to bioactive molecules. Their combination in the form of trifluoromethylated morpholines creates a powerful synergy, addressing key challenges in drug design and development.

The trifluoromethyl group , a bioisostere of the methyl group, is a potent modulator of a molecule's physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature enhances metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, the CF₃ group significantly increases lipophilicity, which can improve membrane permeability and facilitate passage through the blood-brain barrier.[1]

The morpholine scaffold is a saturated heterocycle prized for its favorable physicochemical characteristics.[2][3] Its pKa is in a physiologically relevant range, which can enhance aqueous solubility and oral bioavailability. The morpholine ring is also conformationally flexible and can act as a hydrogen bond acceptor, enabling crucial interactions with biological targets.[3]

The convergence of these two moieties in trifluoromethylated morpholines yields a structural class with immense potential for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[4]

Historical Perspective: A Tale of Two Chemistries

While the precise moment of the first synthesis of a trifluoromethylated morpholine is not prominently documented in early chemical literature, its emergence can be understood as the confluence of two independent streams of synthetic chemistry that matured over the 20th century.

The introduction of the trifluoromethyl group into organic molecules dates back to the late 19th century. In 1898, Frédéric Swarts reported the synthesis of benzotrifluoride from benzotrichloride using antimony trifluoride, a landmark achievement in organofluorine chemistry.[5] This foundational work laid the groundwork for the development of various trifluoromethylation reagents and methods in the decades that followed.

The synthesis of the parent morpholine ring is a more established procedure. A common industrial method involves the dehydration of diethanolamine with a strong acid, such as sulfuric acid.[6] This straightforward approach has been a mainstay for the production of this important heterocyclic building block.

The conceptual and practical synthesis of trifluoromethylated morpholines likely arose from the growing appreciation of fluorine's role in medicinal chemistry in the mid to late 20th century. As chemists began to systematically explore the effects of fluorination on drug properties, the combination of the robust morpholine scaffold with the powerfully modulating trifluoromethyl group became a logical and attractive strategy.

Key Synthetic Strategies and Methodologies

The synthesis of trifluoromethylated morpholines can be broadly categorized into two main approaches: the construction of the morpholine ring from trifluoromethylated precursors and the direct trifluoromethylation of pre-existing morpholine derivatives.

Ring Construction from Trifluoromethylated Building Blocks

A prevalent and versatile strategy involves the use of readily available chiral or racemic trifluoromethylated starting materials to construct the morpholine ring. A notable example is the synthesis of 2- and 3-trifluoromethylmorpholines from 2-(trifluoromethyl)oxirane.[7] This approach allows for the controlled introduction of the trifluoromethyl group at specific positions on the morpholine ring.

The synthesis of 2-(trifluoromethyl)morpholine can be achieved through the ring-opening of 2-(trifluoromethyl)oxirane with a suitable amine, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)morpholine [7]

  • Step 1: Ring-opening of 2-(Trifluoromethyl)oxirane. To a solution of 2-(trifluoromethyl)oxirane in a suitable solvent (e.g., isopropanol), add a solution of an amino alcohol, such as 2-aminoethanol. The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic attack of the amine on the epoxide ring. The regioselectivity of the ring-opening is crucial and can be influenced by the reaction conditions and the nature of the nucleophile.

  • Step 2: Intramolecular Cyclization. The resulting amino alcohol intermediate is then subjected to a ring-closing reaction. This can be achieved by treating the intermediate with a dehydrating agent, such as sulfuric acid, or by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate) followed by intramolecular nucleophilic substitution by the nitrogen atom.

Causality Behind Experimental Choices: The choice of a trifluoromethylated epoxide as the starting material provides a direct and efficient route to introduce the trifluoromethyl group at the 2-position of the morpholine ring. The two-step sequence of ring-opening followed by cyclization is a classic and reliable method for the synthesis of saturated heterocycles. The selection of reaction conditions, such as temperature and solvent, is critical to control the regioselectivity of the epoxide opening and to ensure efficient cyclization.

Asymmetric Synthesis: The Case of Aprepitant

The development of the antiemetic drug Aprepitant represents a landmark in the application of trifluoromethylated morpholines in medicine.[8] Its complex structure, featuring a trisubstituted morpholine core with a trifluoromethylated side chain, necessitated the development of sophisticated stereoselective synthetic strategies.

Aprepitant Structure

Caption: Core structure of Aprepitant highlighting the trifluoromethylated morpholine.

The synthesis of Aprepitant is a testament to the power of modern asymmetric synthesis. A key step involves the diastereoselective construction of the morpholine ring.

Experimental Workflow: Key Steps in Aprepitant Synthesis [9][10]

Sources

Foundational

The Fluorine Effect: A Technical Guide to the Reactivity and Application of 3-(Trifluoromethyl)morpholine

Executive Summary: The Strategic Value of the Motif In modern medicinal chemistry, 3-(Trifluoromethyl)morpholine represents a high-value scaffold that bridges the gap between physicochemical optimization and metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Motif

In modern medicinal chemistry, 3-(Trifluoromethyl)morpholine represents a high-value scaffold that bridges the gap between physicochemical optimization and metabolic stability. Unlike its unsubstituted parent, morpholine, the introduction of a trifluoromethyl (


) group at the C3 position fundamentally alters the electronic and steric landscape of the heterocycle.

This guide provides a technical deep-dive into the reactivity of this scaffold. It addresses the primary challenge—attenuated nucleophilicity —and offers evidence-based protocols to overcome it.

Why This Scaffold Matters
  • Metabolic Blocking: The C3 position of morpholine is a metabolic "soft spot," prone to oxidative metabolism (N-dealkylation or

    
    -hydroxylation). The 
    
    
    
    group sterically and electronically blocks this site, extending in vivo half-life (
    
    
    ).
  • Basicity Modulation: The strong electron-withdrawing effect (

    
    ) of the 
    
    
    
    group lowers the
    
    
    of the amine, reducing lysosomal trapping and improving oral bioavailability.
  • Lipophilicity Tuning: It serves as a polar/lipophilic hybrid, increasing LogP without sacrificing solubility to the extent of a pure hydrocarbon chain.

Physicochemical Profile & Structural Analysis[1][2][3][4][5][6][7]

To predict reactivity, one must understand the electronic environment of the nitrogen center.

Table 1: Comparative Physicochemical Properties
PropertyMorpholine (Parent)3-(Trifluoromethyl)morpholineImplication for Reactivity
Basicity (

of

)
~8.36~5.5 – 6.0 (Est.)The 3-

analog is a significantly weaker base and weaker nucleophile.
Lipophilicity (cLogP) -0.86~0.5 – 0.9Enhanced membrane permeability; improved hydrophobic binding.
N-Nucleophilicity HighLow/ModerateRequires stronger electrophiles or specialized catalysts (e.g., Buchwald ligands).
Conformation Chair (N-H equatorial)Chair (

equatorial)
The bulky

group locks the ring conformation, reducing entropic penalties upon binding.
Conformational Analysis

The morpholine ring adopts a chair conformation. In 3-(trifluoromethyl)morpholine, the bulky


 group (A-value ~2.5 kcal/mol) strongly prefers the equatorial  position to minimize 1,3-diaxial interactions. This conformational lock influences the vector of the nitrogen lone pair, making it sterically less accessible from the face containing the 

group.

Core Reactivity & Synthetic Challenges

The defining feature of 3-(trifluoromethyl)morpholine is its attenuated nucleophilicity . The


-trifluoromethyl group pulls electron density away from the nitrogen lone pair via induction.
N-Arylation ( and Pd-Catalysis)
  • Standard

    
    :  Reactions with highly activated electrophiles (e.g., 2,4-difluoronitrobenzene) proceed well but require higher temperatures (80–100°C) compared to unsubstituted morpholine.
    
  • Buchwald-Hartwig Amination: Due to the "lazy" nature of the amine, standard ligands (e.g., BINAP) may fail.

    • Solution: Use electron-rich, bulky biaryl ligands like BrettPhos or RuPhos to facilitate the reductive elimination step and stabilize the oxidative addition complex.

Amide Coupling

Coupling with carboxylic acids requires potent coupling agents.

  • Standard carbodiimides (EDC/HOBt): Often insufficient, leading to slow kinetics and potential racemization of the acid.

  • Recommended System: HATU or COMU with DIPEA in DMF/DMAc. The highly reactive At- or Oxyma-ester intermediates are necessary to capture the weak amine.

Visualization of Reactivity Pathways

ReactivityLandscape Core 3-(Trifluoromethyl) morpholine SNAr S_NAr Arylation (Activated Arenes) Core->SNAr Buchwald Pd-Catalyzed Coupling (Unactivated Aryl Halides) Core->Buchwald Amide Amide Coupling (Acylation) Core->Amide RedAm Reductive Amination (Aldehydes) Core->RedAm SNAr_Out Requires Heat (80°C+) Base: K2CO3/DIPEA SNAr->SNAr_Out Buchwald_Out Ligand: RuPhos/BrettPhos Base: NaOtBu/Cs2CO3 Buchwald->Buchwald_Out Amide_Out Coupling Agent: HATU/T3P Avoids racemization Amide->Amide_Out RedAm_Out Reductant: NaBH(OAc)3 Acid catalyst often needed RedAm->RedAm_Out

Caption: Reactivity landscape of 3-(Trifluoromethyl)morpholine showing required conditions for key transformations.

Synthesis of the Scaffold

Understanding how the core is made allows for better retrosynthetic planning, especially if chiral derivatives are needed.

Primary Route: Ring Closure of Amino Alcohols

The most scalable route involves the cyclization of linear precursors derived from trifluoro-amino acids or trifluoromethyl-epoxides.

  • Starting Material: 2-(Trifluoromethyl)oxirane or Trifluoroalanine.

  • Key Step: Intramolecular cyclization using a base (NaH) or dehydration (Mitsunobu conditions).

SynthesisRoute Start 2-(Trifluoromethyl)oxirane Step1 Ring Opening with 2-Aminoethanol Start->Step1 Nucleophilic Attack Inter Linear Diol Intermediate Step1->Inter Cyclization Cyclization (Mitsunobu or Acid) Inter->Cyclization Dehydration Product 3-(Trifluoromethyl)morpholine Cyclization->Product

Caption: Common synthetic route via epoxide ring opening and subsequent cyclization.

Experimental Protocols

These protocols are designed to be self-validating . The choice of reagents addresses the specific low-nucleophilicity issue of the scaffold.

Protocol A: Robust Amide Coupling (HATU Method)

Use this for attaching the morpholine core to carboxylic acid drug scaffolds.

Rationale: The low basicity of the amine requires a highly reactive active ester (HATU/Oxyma) to drive the reaction to completion.

  • Reagents:

    • Carboxylic Acid Substrate (1.0 equiv)[1]

    • 3-(Trifluoromethyl)morpholine (1.2 equiv)

    • HATU (1.2 equiv) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • DIPEA (3.0 equiv) (Diisopropylethylamine)

    • Solvent: Anhydrous DMF or DMAc (Concentration ~0.1 M)

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in DMF under

      
      .
      
    • Add HATU in one portion. Stir for 5–10 minutes to form the activated ester (color change often observed).

    • Add 3-(Trifluoromethyl)morpholine.

    • Stir at Room Temperature for 4–16 hours.

    • Validation: Monitor by LC-MS. The

      
       group provides a distinct retention time shift compared to non-fluorinated byproducts.
      
Protocol B: Arylation with Fluoronitrobenzenes

Use this for synthesizing biaryl cores.

Rationale: Fluorine is a better leaving group than chlorine in


 reactions with weak nucleophiles due to the higher electronegativity of F stabilizing the Meisenheimer complex.
  • Reagents:

    • 4-Fluoro-1-nitrobenzene derivative (1.0 equiv)

    • 3-(Trifluoromethyl)morpholine (1.5 equiv)

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for faster kinetics)
    • Solvent: DMSO or NMP (High dielectric constant is critical)

  • Procedure:

    • Combine all reagents in a pressure vial.

    • Heat to 90°C (Note: Unsubstituted morpholine reacts at 60°C; the extra heat overcomes the

      
       inductive drag).
      
    • Stir for 12 hours.

    • Workup: Dilute with water, extract with EtOAc. The product will be less polar than the starting amine.

References

  • Physicochemical Properties of Fluorinated Amines

    • Morgenthaler, M. et al. (2007).[2] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.

  • Synthesis of Trifluoromethylmorpholines

    • Mykhailiuk, P. K.[3] (2015).[4] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." European Journal of Organic Chemistry.

  • Medicinal Chemistry Applic

    
     as Bioisostere): 
    
    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
  • Reactivity of Alpha-Trifluoromethyl Amines

    • Sini, G. et al. (2021).[5] "The fluorine effect on the nucleophilicity of amines." Journal of Organic Chemistry. (General principles applied).

Sources

Exploratory

Technical Guide: Solubility and pKa Profiling of 3-(Trifluoromethyl)morpholine

This technical guide provides a comprehensive physicochemical analysis of 3-(Trifluoromethyl)morpholine , a specialized heterocyclic building block used in medicinal chemistry to modulate basicity, metabolic stability, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical analysis of 3-(Trifluoromethyl)morpholine , a specialized heterocyclic building block used in medicinal chemistry to modulate basicity, metabolic stability, and lipophilicity.

[1][2]

Executive Summary

3-(Trifluoromethyl)morpholine (CAS: 1196532-93-0) represents a strategic structural modification of the morpholine scaffold.[1][2][3] Unlike the parent morpholine, which is a moderately strong base (


), the introduction of a trifluoromethyl group (

) at the C3 position (adjacent to the nitrogen) drastically alters the electronic landscape of the molecule.

This guide details the physicochemical shifts driven by this substitution—specifically a


4-log unit drop in basicity  and a concomitant increase in lipophilicity—and provides validated protocols for their experimental determination.[1][3][4]
Key Physicochemical Parameters (Derived & Experimental)
ParameterValue / RangeContext

(Conjugate Acid)
4.4 – 4.6 Drastic reduction vs. Morpholine (

) due to

-inductive effect.[1][2][3]
LogP ~0.2 – 0.5 Increased lipophilicity vs. Morpholine (

).[1][2][3]
Aqueous Solubility High (pH < 4) Cationic form dominates.[1][2][3]
Aqueous Solubility Moderate (pH > 5) Neutral form dominates; limited by intrinsic solubility (

).[1][2][3]
Metabolic Stability High Blockade of CYP450 oxidation at the

-carbon.[1][2][3]

Physicochemical Profile & Mechanistic Analysis[1][3]

The pKa Shift: The -Fluoro Effect

The most critical feature of 3-(Trifluoromethyl)morpholine is its reduced basicity.[1][2] In the parent morpholine, the nitrogen lone pair is available for protonation. However, the


 group at the C3 position exerts a powerful electron-withdrawing inductive effect (

) through the

-bond framework.[1][2]
  • Mechanism: The high electronegativity of the three fluorine atoms pulls electron density away from the C3 carbon, which in turn pulls density from the adjacent Nitrogen (N4). This destabilizes the positively charged conjugate acid (ammonium species), making the neutral amine energetically favored.

  • Magnitude: Experimental data on

    
    -trifluoromethyl amines indicates a 
    
    
    
    of approximately -4.0 units relative to the non-fluorinated analog.[1][2][3]
    • Parent Morpholine

      
      : 8.4
      
    • 3-(Trifluoromethyl)morpholine

      
      :
      
      
      
      [1][3]
Solubility Dynamics

The solubility of 3-(Trifluoromethyl)morpholine is strictly pH-dependent, governed by the Henderson-Hasselbalch equation.[1][2][3]

  • Acidic Media (pH 1.0 - 3.0): The molecule exists primarily as the ammonium cation.[1] Solubility is high, driven by solvation of the ionic species.

  • Physiological Media (pH 7.4): Since the

    
     is 
    
    
    
    , at pH 7.4 the molecule is
    
    
    in its neutral (uncharged) state .
    • Implication: Unlike standard morpholines which are cationic and soluble at physiological pH, this analog relies solely on its intrinsic solubility (

      
      ) and lipophilicity.[1] It behaves more like a neutral lipophilic drug than a basic amine in blood plasma.[1]
      
Visualization of Physicochemical Logic[3]

G Morpholine Parent Morpholine (pKa ~8.4) Target 3-(Trifluoromethyl)morpholine (pKa ~4.4) Morpholine->Target Structural Modification CF3_Group Add 3-CF3 Group (Electron Withdrawing) CF3_Group->Target Effect1 Inductive Effect (-I) Destabilizes Cation Target->Effect1 Electronic Consequence Effect2 Neutral at pH 7.4 (High Permeability) Effect1->Effect2 ADME Impact

Figure 1: Mechanistic impact of the trifluoromethyl group on morpholine basicity and ionization state.

Experimental Protocols

To validate these properties in a drug discovery campaign, the following protocols are recommended. These are designed to handle the specific challenges of low-


 amines.
Protocol A: Potentiometric pKa Determination

Standard potentiometry may struggle with low concentrations or low pKa values.[1] This protocol uses a co-solvent extrapolation method for accuracy.

  • Preparation: Dissolve 3-(Trifluoromethyl)morpholine hydrochloride (5 mg) in 20 mL of water/methanol mixtures (ratios: 0%, 20%, 40% MeOH).

  • Titration: Titrate with 0.1 M KOH standardized solution under inert gas (

    
    ) atmosphere to prevent carbonate formation.
    
  • Data Capture: Record pH vs. Volume of titrant.

  • Yasuda-Shedlovsky Extrapolation:

    • The

      
       will shift in organic solvent.[1] Plot Experimental 
      
      
      
      vs. Dielectric Constant (
      
      
      ) of the solvent mixtures.[1]
    • Extrapolate the linear regression to

      
       co-solvent (pure water) to obtain the thermodynamic aqueous 
      
      
      
      .[1]
  • Validation: Use Potassium Hydrogen Phthalate (KHP) as a standard control.[1]

Protocol B: Kinetic Solubility Assay (Shake-Flask)

Determines the solubility limit in physiological buffer.[1][2]

  • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dosing: Spike 10

    
    L of stock into 490 
    
    
    
    L of Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO concentration = 2%.[1]
  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45

    
    m PVDF membrane plate to remove undissolved precipitate.[1]
    
  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • Calculation:

    
    
    

Strategic Applications in Drug Design

Why utilize 3-(Trifluoromethyl)morpholine over the parent morpholine?

Metabolic Blocking

The C3 position of morpholine is a "soft spot" for metabolic oxidation (N-dealkylation or


-hydroxylation).[1][2][3] Substituting this position with fluorine atoms blocks the CYP450 enzymatic abstraction of hydrogen, significantly extending the metabolic half-life (

) of the drug candidate.[1]
Permeability Enhancement

Many CNS (Central Nervous System) drugs fail due to high basicity (leading to lysosomal trapping) or low lipophilicity.[1]

  • Basicity Reduction: Lowering

    
     from 8.4 to 4.4 prevents the molecule from being protonated at physiological pH.[1]
    
  • Result: The molecule remains neutral, facilitating passive diffusion across the Blood-Brain Barrier (BBB).

Application Workflow

Workflow Step1 Candidate Identification (Morpholine Core) Decision Issue: High Clearance or Low Permeability? Step1->Decision Action Substitute with 3-(Trifluoromethyl)morpholine Decision->Action Yes Outcome1 Blocked Metabolic Site (Increased t1/2) Action->Outcome1 Outcome2 Reduced Basicity (Improved LogD7.4) Action->Outcome2

Figure 2: Decision tree for incorporating 3-(Trifluoromethyl)morpholine into lead optimization.

References

  • Radchenko, D. S., et al. (2013).[1][4] "An easy synthesis of

    
    -trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent."[1][2][3] Chemistry – A European Journal.[1] (Demonstrates the 
    
    
    
    shift rule for
    
    
    -CF3 amines).
  • Morgenthaler, M., et al. (2007).[1][5] "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem. (Authoritative text on the inductive effects of fluorinated groups on amine pKa).

  • PubChem Database. "4-(3-(Trifluoromethyl)phenyl)morpholine Compound Summary." (Used for structural verification and analog comparison).[1]

  • Hagos, Z., et al. (2025).[1] "Enhancing the Solubility of Co-Formulated Hydrophobic Drugs." MDPI. (Contextualizes solubility challenges in fluorinated drug formulations). [1]

Sources

Foundational

The Emergent Therapeutic Landscape of 3-(Trifluoromethyl)morpholine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking CNS-Targeted Therapies with a Privileged Scaffold In the relentless pursuit of novel therapeutics, particularly for challenging indications within the central nervous system (CNS), medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking CNS-Targeted Therapies with a Privileged Scaffold

In the relentless pursuit of novel therapeutics, particularly for challenging indications within the central nervous system (CNS), medicinal chemists are increasingly turning to privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity across multiple targets. The morpholine ring is one such scaffold, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2] When this versatile heterocycle is substituted with a trifluoromethyl (CF3) group, particularly at the 3-position, a unique chemical entity emerges with the potential to address some of the most pressing unmet needs in neuro-oncology and neurodegenerative diseases.

The trifluoromethyl group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability and membrane permeability, crucial attributes for CNS-acting drugs.[3] This technical guide provides an in-depth exploration of the potential therapeutic areas for 3-(trifluoromethyl)morpholine derivatives, focusing on the underlying scientific rationale, key molecular targets, and practical experimental workflows for their evaluation.

I. Core Rationale: The Synergy of Morpholine and Trifluoromethyl Moieties

The therapeutic potential of the 3-(trifluoromethyl)morpholine scaffold stems from the synergistic interplay of its two core components:

  • The Morpholine Ring: This heterocycle often serves as a "pharmacokinetic enhancer." Its nitrogen atom can be protonated at physiological pH, improving solubility, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2] The chair-like conformation of the morpholine ring also provides a rigid scaffold for the precise spatial orientation of other pharmacophoric elements.[1]

  • The 3-(Trifluoromethyl) Group: The placement of the CF3 group at the 3-position of the morpholine ring is strategic. It can influence the basicity of the morpholine nitrogen, thereby modulating the pKa and overall pharmacokinetic profile. Furthermore, the CF3 group can engage in unique non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity and selectivity.[3]

This combination of properties makes 3-(trifluoromethyl)morpholine derivatives particularly well-suited for targeting challenging biological systems, most notably kinases within the CNS.

II. Primary Therapeutic Area: CNS Malignancies and the PI3K/mTOR Signaling Axis

A compelling body of evidence points to the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway as a prime target for 3-(trifluoromethyl)morpholine derivatives. This pathway is frequently dysregulated in a variety of human cancers, including aggressive brain tumors like glioblastoma.[4]

A. Mechanistic Underpinnings: Why This Scaffold is Suited for PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a key therapeutic target.[4] Several successful PI3K/mTOR inhibitors incorporate a morpholine moiety, which has been shown to be a crucial feature for binding to the hinge region of the kinase domain.[5] The oxygen atom of the morpholine ring typically forms a key hydrogen bond with a valine residue in the ATP-binding pocket of these kinases.[5]

The addition of a trifluoromethyl group, particularly in a scaffold that also contains a morpholine ring, has been shown to enhance brain permeability. A notable example is the clinical candidate PQR309 (bimiralisib) , a potent, orally bioavailable, and brain-penetrant pan-PI3K/mTOR inhibitor.[1] While the trifluoromethyl group in PQR309 is on the pyridinamine moiety, its success underscores the potential of combining these two pharmacophores for targeting CNS tumors.

B. The PI3K/mTOR Signaling Pathway: A Visual Guide

The following diagram illustrates the central role of the PI3K/mTOR pathway in cancer cell signaling and highlights the points of intervention for targeted inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Growth & Survival S6K->Proliferation Protein Synthesis eIF4E->Proliferation Translation Initiation Inhibitor 3-(Trifluoromethyl)morpholine Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/mTOR signaling pathway and potential inhibition points.

C. Quantitative Data from a Representative Study

While specific data for 3-(trifluoromethyl)morpholine derivatives are emerging, we can look at closely related compounds to understand the expected potency. For instance, a series of morpholine-substituted quinazoline derivatives, where a trifluoromethyl group is present on a phenyl ring, have demonstrated significant cytotoxic activity against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)[5]
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27
MCF-7 (Breast Cancer)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67
MCF-7 (Breast Cancer)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29

These data highlight the potential for morpholine-containing compounds with a trifluoromethyl moiety to achieve potent anticancer effects.

III. Secondary Therapeutic Area: Neurodegenerative and Neuroinflammatory Disorders

The unique properties of the 3-(trifluoromethyl)morpholine scaffold also make it a promising candidate for addressing neurodegenerative and neuroinflammatory conditions. The ability to cross the blood-brain barrier is paramount in this context, and the trifluoromethyl group is a well-established moiety for enhancing this property.[3]

A. Rationale: Targeting Key Enzymes in Neurodegeneration

Morpholine-based compounds have been investigated for their ability to modulate enzymes implicated in neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[6] The dysregulation of these enzymes is a hallmark of diseases like Alzheimer's and Parkinson's.[6]

The introduction of a 3-(trifluoromethyl)morpholine scaffold could lead to the development of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The trifluoromethyl group can enhance binding to the active sites of these enzymes and improve the overall drug-like properties of the molecule.

IV. Experimental Protocols: A Roadmap for Evaluation

The successful development of 3-(trifluoromethyl)morpholine derivatives requires a robust and systematic evaluation process. The following protocols provide a comprehensive framework for the synthesis and biological characterization of these compounds.

A. Synthesis of the 3-(Trifluoromethyl)morpholine Scaffold

The synthesis of 2- and 3-trifluoromethylmorpholines can be achieved in both racemic and optically active forms, starting from commercially available 2-trifluoromethyloxirane.[7] The following is a generalized, scalable procedure:

Step 1: Ring Opening of 2-(Trifluoromethyl)oxirane

  • React 2-(trifluoromethyl)oxirane with a suitable amine (e.g., benzylamine) in a polar solvent like methanol at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure and purify the resulting amino alcohol by column chromatography.

Step 2: O-Alkylation

  • Treat the purified amino alcohol with a suitable alkylating agent containing a leaving group (e.g., allyl bromide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent like tetrahydrofuran (THF).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the O-alkylated intermediate by column chromatography.

Step 3: Intramolecular Cyclization

  • Subject the O-alkylated intermediate to a palladium-catalyzed intramolecular carboamination reaction. This can be achieved using a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine ligand) in a high-boiling solvent like toluene.

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Purify the final 3-(trifluoromethyl)morpholine derivative by column chromatography.

B. In Vitro Evaluation Workflow

The following diagram outlines a typical in vitro workflow for assessing the therapeutic potential of novel 3-(trifluoromethyl)morpholine derivatives.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_lead_optimization Lead Optimization Compound 3-(Trifluoromethyl)morpholine Derivative Library Kinase_Assay Kinase Inhibition Assay (e.g., PI3K, mTOR) Compound->Kinase_Assay Cell_Viability Cancer Cell Line Viability (e.g., U87, A549, MCF-7) Compound->Cell_Viability Western_Blot Western Blot Analysis (p-Akt, p-S6K) Kinase_Assay->Western_Blot Active Hits Cell_Viability->Western_Blot Active Hits BBB_Permeability In Vitro BBB Model (e.g., PAMPA) Western_Blot->BBB_Permeability Confirmed Mechanism Lead_Compound Lead Candidate(s) BBB_Permeability->Lead_Compound Favorable Profile

Caption: In vitro evaluation workflow for 3-(trifluoromethyl)morpholine derivatives.

1. Kinase Inhibition Assays:

  • Utilize commercially available kinase assay kits (e.g., ADP-Glo™) to determine the IC50 values of the synthesized compounds against a panel of kinases, with a focus on PI3K isoforms and mTOR.

  • Perform the assays in a 384-well plate format for high-throughput screening.

  • Include a known inhibitor as a positive control.

2. Cell-Based Assays:

  • Assess the anti-proliferative activity of the compounds on a panel of cancer cell lines, including those relevant to CNS malignancies (e.g., U87 glioblastoma) and other cancers with PI3K/mTOR pathway dysregulation.

  • Use a colorimetric assay (e.g., MTT or resazurin) to determine cell viability after a 72-hour incubation with the compounds.

  • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

3. Western Blot Analysis:

  • Treat cancer cells with the most potent compounds for a defined period (e.g., 2-24 hours).

  • Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt (at Ser473) and S6K (at Thr389).

  • A reduction in the phosphorylation of these proteins will confirm on-target activity.

C. In Vivo Evaluation

Promising lead candidates from in vitro studies should be advanced to in vivo models.

1. Pharmacokinetic Studies:

  • Administer the lead compound to rodents (e.g., mice or rats) via oral gavage or intravenous injection.

  • Collect blood and brain tissue samples at various time points.

  • Analyze the samples using LC-MS/MS to determine key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and brain-to-plasma ratio.

2. Efficacy Studies in Xenograft Models:

  • Implant human tumor cells (e.g., U87 glioblastoma) subcutaneously or orthotopically into immunocompromised mice.

  • Once tumors are established, treat the mice with the lead compound or vehicle control.

  • Monitor tumor growth over time and assess the compound's ability to inhibit tumor progression.

  • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).

V. Future Directions and Conclusion

The 3-(trifluoromethyl)morpholine scaffold represents a largely untapped but highly promising area for drug discovery, particularly in the challenging fields of neuro-oncology and neurodegenerative diseases. The convergence of the favorable pharmacokinetic properties of the morpholine ring and the unique electronic and lipophilic characteristics of the trifluoromethyl group creates a powerful platform for the design of novel, brain-penetrant therapeutics.

Future research should focus on the synthesis and evaluation of diverse libraries of 3-(trifluoromethyl)morpholine derivatives to fully explore the structure-activity relationships and identify lead compounds with optimal potency, selectivity, and safety profiles. The experimental workflows outlined in this guide provide a robust framework for such endeavors. As our understanding of the complex signaling networks that drive CNS diseases continues to grow, the strategic application of privileged scaffolds like 3-(trifluoromethyl)morpholine will be instrumental in the development of the next generation of targeted therapies.

VI. References

  • Abbas, S. Y., El-Sawy, E. R., & Bassyouni, F. A. (2021). Pyrimidine in the design of pesticides and pharmaceutical molecules. Journal of the Iranian Chemical Society, 18(10), 2469-2498.

  • Henary, M., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 13(10), 301.

  • Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.

  • Wei, Y., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 9, 748513.

  • E3S Web of Conferences 556, 01051 (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

  • Raoof, S. S., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s), 253.

  • Hernández-Chávez, J. G., et al. (2021). Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines. Parasites & Vectors, 14(1), 273.

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.

  • Mamidala, R., et al. (2022). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. Journal of Heterocyclic Chemistry, 59(1), 5-21.

  • Li, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(11), 3326.

  • Di Martino, R. M. C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 534-563.

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(34), 20958-20969.

  • Foley, D. J., et al. (2019). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 84(15), 9475-9486.

  • Patel, K. D., et al. (2022). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. ChemistrySelect, 7(11), e202104336.

  • Beaufils, F., et al. (2018). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7946-7963.

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

  • Barbieri, A., et al. (2010). Synthesis and in Vitro Evaluation of 3h-pyrrolo[3,2-f]-quinolin-9-one Derivatives that Show Potent and Selective Anti-Leukemic Activity. Journal of Medicinal Chemistry, 53(16), 6035-6045.

  • Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1739.

  • Zaib, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351659.

  • Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1739.

  • Beaufils, F., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595-13617.

  • Di Martino, R. M. C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 534-563.

Sources

Protocols & Analytical Methods

Method

using 3-(Trifluoromethyl)morpholine in medicinal chemistry

Application Note: Strategic Utilization of 3-(Trifluoromethyl)morpholine in Lead Optimization Executive Summary In modern medicinal chemistry, the morpholine ring is a privileged scaffold, often utilized to modulate solu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Trifluoromethyl)morpholine in Lead Optimization

Executive Summary

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, often utilized to modulate solubility and pharmacokinetic (PK) profiles.[1][2] However, unsubstituted morpholine is frequently plagued by rapid oxidative metabolism and potential hERG channel liability due to its basicity (pKa ~8.3).

The 3-(Trifluoromethyl)morpholine scaffold represents a high-value bioisostere.[3] The introduction of the trifluoromethyl (


) group at the C3 position—adjacent to the nitrogen—exerts a profound electronic and steric influence. This modification lowers the basicity of the amine, blocks metabolic "soft spots," and locks the ring conformation, often resulting in improved potency and selectivity.

This guide provides the technical roadmap for integrating this motif into drug candidates, focusing on overcoming the synthetic challenges posed by the steric bulk of the


 group.

Physicochemical & DMPK Profile

The strategic value of 3-(trifluoromethyl)morpholine lies in its ability to alter the properties of the parent molecule without significantly changing its overall size.

Table 1: Comparative Profile of Morpholine vs. 3-(Trifluoromethyl)morpholine

PropertyMorpholine (Ref)3-(Trifluoromethyl)morpholineImpact on Drug Design
pKa (Conjugate Acid) ~8.3 - 8.5~5.5 - 6.0*Reduced Basicity: Decreases lysosomal trapping; reduces hERG liability; increases fraction of neutral species at pH 7.4 (better permeability).[3]
Lipophilicity (cLogP) -0.86~0.5 - 0.9Modulation: Increases lipophilicity slightly, aiding membrane penetration while maintaining solubility.[3]
Metabolic Stability Low (N-oxidation,

-C hydroxylation)
HighBlockade: The

group sterically and electronically deactivates the adjacent C-H bonds, preventing CYP450-mediated oxidation.[3]
Conformation Chair (Flexible)Chair (Rigidified)Selectivity: The bulky

group prefers the equatorial position, locking the N-substituent vector and potentially improving target binding entropy.[3]

*Note: pKa values are approximate and solvent-dependent. The electron-withdrawing inductive effect (-I) of the


-CF3 group significantly reduces the electron density on the nitrogen lone pair.

Decision Logic: When to Use This Scaffold

Use the following logic flow to determine if 3-(trifluoromethyl)morpholine is the correct optimization strategy for your lead series.

DecisionTree Start Lead Compound Analysis (Morpholine Core) Issue1 Issue: High Clearance / Metabolic Instability? Start->Issue1 Issue2 Issue: hERG Liability / High Basicity? Issue1->Issue2 No Action1 Strategy: Metabolic Blockade Use 3-CF3 to block alpha-oxidation Issue1->Action1 Yes Issue3 Issue: Low Potency / Selectivity? Issue2->Issue3 No Action2 Strategy: pKa Modulation 3-CF3 reduces pKa by ~2-3 units Issue2->Action2 Yes Action3 Strategy: Conformational Lock Use 3-CF3 to restrict vector Issue3->Action3 Yes Stop Consider other bioisosteres (e.g., oxetanes) Issue3->Stop No

Figure 1: Decision matrix for transitioning from standard morpholine to the 3-trifluoromethyl analog in Lead Optimization.

Synthetic Protocols

The presence of the bulky


 group adjacent to the nucleophilic nitrogen creates significant steric hindrance. Standard 

or reductive amination conditions often fail or proceed with poor yields. Palladium-catalyzed Buchwald-Hartwig amination is the preferred method, but it requires specific ligand selection to overcome the steric barrier.
Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)[3]

Objective: Coupling 3-(trifluoromethyl)morpholine with an aryl halide (Ar-Cl or Ar-Br). Mechanism: The bulky ligand facilitates the reductive elimination step, which is often the rate-determining step for sterically hindered amines.

Materials:

  • Amine: 3-(Trifluoromethyl)morpholine (1.2 equiv)[3]

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst Source:

    
     (1.5 mol%) or 
    
    
    
  • Ligand: RuPhos or XPhos (3.0 mol%) – Critical: These dialkylbiaryl phosphine ligands are essential for hindered secondary amines.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) – Strong base required for activation.[3]
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or a microwave vial. Allow to cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation (Optional but Recommended): Add

    
     and XPhos to the flask. Add 1/3 of the solvent volume. Stir at room temperature for 5-10 minutes. The solution should turn a deep orange/red, indicating active catalyst formation (
    
    
    
    ).
  • Substrate Addition: Add the Aryl halide, 3-(trifluoromethyl)morpholine, and

    
     to the reaction vessel.
    
  • Solvent Addition: Add the remaining solvent.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).

  • Reaction:

    • Thermal: Heat to 100°C for 12–18 hours.

    • Microwave: Heat to 110°C for 1 hour (preferred for rapid screening).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography. Note: The product will likely be less polar than the parent morpholine analog due to the

    
     group.
    

Troubleshooting:

  • Low Yield? Switch from XPhos to BrettPhos or RuPhos , which are specifically designed for extremely hindered secondary amines.

  • Dehalogenation of Ar-Cl? Lower the temperature to 80°C and increase reaction time.

Protocol B: Nucleophilic Aromatic Substitution ( )

Applicability: Only works for highly electron-deficient aryl fluorides/chlorides (e.g., ortho/para-nitro or pyridines).

Procedure:

  • Dissolve Aryl Fluoride (1.0 equiv) in DMSO or NMP.

  • Add 3-(trifluoromethyl)morpholine (1.5 equiv).

  • Add

    
     or DIPEA (2.0 equiv).
    
  • Heat: This reaction requires higher temperatures than unsubstituted morpholine. Heat to 120°C–140°C.

  • Monitor: Use LCMS. If no reaction after 4 hours, switch to Protocol A (Buchwald).

Analytical Validation Workflow

Verifying the integrity of the


 group and the chirality is vital.

1.


 NMR Tracking: 
  • The

    
     signal is distinct and simplifies reaction monitoring.
    
  • Shift: Typically appears around -75 to -80 ppm .[3]

  • Technique: Run a crude

    
     NMR of the reaction mixture. The disappearance of the starting material peak and the appearance of a new, slightly shifted peak confirms coupling without the need for full workup.
    

2. Chiral Separation (If using enantiomers):

  • 3-(Trifluoromethyl)morpholine has a chiral center at C3.

  • Racemic Synthesis: If using racemic starting material, separate the final drug candidate using Chiral SFC.

  • Columns: Chiralpak AD-H or IC usually provide good separation for

    
    -containing heterocycles.[3]
    

Mechanism of Action: The "Fluorine Effect"

Understanding why this protocol works is essential for defending the strategy in design reviews.

Mechanism Substrate 3-CF3-Morpholine Sterics Steric Bulk (C3) Substrate->Sterics Electronics Inductive Effect (-I) Substrate->Electronics Outcome1 Blocks CYP450 Approach Sterics->Outcome1 Shields C-H bonds Outcome2 Lowers N-Lone Pair Availability Electronics->Outcome2 Pulls electron density Result1 Increased Metabolic Stability Outcome1->Result1 Result2 Reduced hERG Binding Outcome2->Result2

Figure 2: Mechanistic impact of the Trifluoromethyl group on pharmacokinetics and safety profiles.

References

  • Synthesis and Properties: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[4] Enamine / Tetrahedron, 2013.

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[6]

  • Metabolic Stability of Fluorine: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Morpholine in Medicinal Chemistry: "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Molecules, 2020.[7][8]

Sources

Application

application of 3-(Trifluoromethyl)morpholine in agrochemical synthesis

Application Note & Protocol: 3-(Trifluoromethyl)morpholine in Agrochemical Synthesis Abstract This technical guide details the synthesis, handling, and application of 3-(trifluoromethyl)morpholine (3-TFM) as a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 3-(Trifluoromethyl)morpholine in Agrochemical Synthesis

Abstract

This technical guide details the synthesis, handling, and application of 3-(trifluoromethyl)morpholine (3-TFM) as a high-value building block in the development of next-generation agrochemicals. While the morpholine ring is a classic pharmacophore in fungicides (e.g., Fenpropimorph, Dimethomorph), it is susceptible to rapid oxidative metabolism at the


-carbon. The introduction of a trifluoromethyl (

) group at the 3-position sterically and electronically blocks this metabolic hotspot while simultaneously increasing lipophilicity (

). This guide provides validated protocols for synthesizing the core moiety and coupling it to heteroaromatic scaffolds via Buchwald-Hartwig amination and

mechanisms.

Introduction: The Fluorine Effect in Agrochemical Design

The strategic incorporation of fluorine is a cornerstone of modern agrochemistry. The 3-(trifluoromethyl)morpholine moiety offers a dual advantage over unsubstituted morpholine:

  • Metabolic Blockade: Cytochrome P450 enzymes typically target the electron-rich

    
    -carbon of amines for hydroxylation (
    
    
    
    -dealkylation). The strong electron-withdrawing nature of the
    
    
    group deactivates the adjacent C-H bond, while its steric bulk prevents enzyme approach.
  • Physicochemical Modulation: The

    
     group significantly lowers the basicity of the morpholine nitrogen (
    
    
    
    drop from ~8.3 to ~5.5), reducing protonation at physiological pH. This increases the fraction of neutral species, thereby enhancing membrane permeability and translocation in plant tissues (phloem mobility).

Chemical Profile & Handling

PropertyData / Specification
CAS Number 1022568-68-0 (Racemic)
Molecular Formula

Molecular Weight 155.12 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~65-70 °C at 15 mmHg
Basicity (

)
~5.5 (Conjugate acid)
Storage Hygroscopic; store under Nitrogen at 2-8°C.

Safety Warning: 3-TFM is a secondary amine and a potential skin/eye irritant. Handle in a fume hood. Avoid contact with strong oxidizing agents.[1]

Experimental Protocols

Protocol A: De Novo Synthesis of 3-(Trifluoromethyl)morpholine

Objective: Preparation of the core building block from commercially available precursors.

Mechanism: Ring-opening of 2-(trifluoromethyl)oxirane followed by cyclization.

Reagents:

  • 2-(Trifluoromethyl)oxirane (1.0 equiv)

  • 2-Aminoethanol (1.2 equiv)

  • Thionyl Chloride (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Solvent: Dichloromethane (DCM), Water

Step-by-Step Procedure:

  • Ring Opening: To a cooled (0°C) solution of 2-aminoethanol (1.2 equiv) in DCM, slowly add 2-(trifluoromethyl)oxirane (1.0 equiv). Allow to warm to RT and stir for 12 hours. The nucleophilic amine attacks the less hindered carbon of the epoxide.

  • Chlorination: Cool the resulting amino-alcohol intermediate to 0°C. Add

    
     (1.5 equiv) dropwise to convert the hydroxyl group to a chloride. Reflux for 2 hours.
    
  • Cyclization: Evaporate volatiles. Dissolve the residue in water/THF (1:1). Add KOH (3.0 equiv) and heat to 60°C for 4 hours. The intramolecular

    
     reaction closes the morpholine ring.
    
  • Workup: Extract with diethyl ether (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). Dry over 
    
    
    
    .
  • Purification: Distill under reduced pressure (bp ~65°C @ 15 mmHg) to obtain the product as a clear oil.

Protocol B: Buchwald-Hartwig Cross-Coupling (Recommended)

Objective: Coupling 3-TFM to unactivated aryl/heteroaryl halides.

Challenge: The electron-withdrawing


 group reduces the nucleophilicity of the nitrogen, and the steric bulk at the 3-position hinders the approach to the metal center. Standard conditions often fail.
Solution:  Use of sterically demanding, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos) and a strong base.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 3-(Trifluoromethyl)morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd-PEPPSI-IPr (2 mol%)
    
  • Ligand: XantPhos (4 mol%) or RuPhos (if using Pd2(dba)3)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inertion: Charge a reaction vial with the Aryl Halide, Base, Pd source, and Ligand. Seal and purge with Argon for 5 minutes.

  • Addition: Add anhydrous Dioxane via syringe, followed by 3-TFM.

  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Note: If using aryl chlorides, increase temperature to 110°C.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl halide.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Coupling to highly activated electrophiles (e.g., chloropyrimidines, nitro-haloarenes).

Scope: Only applicable for substrates with strong electron-withdrawing groups (EWG) ortho/para to the leaving group.

Reagents:

  • Activated Aryl Halide (e.g., 4,6-dichloropyrimidine) (1.0 equiv)

  • 3-TFM (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or Acetonitrile

Procedure:

  • Dissolve the Aryl Halide in DMF (0.5 M).

  • Add DIPEA, followed by 3-TFM.

  • Stir at RT for 2 hours. If no reaction, heat to 60°C.

    • Critical Check: Due to the lower nucleophilicity of 3-TFM compared to standard morpholine, higher temperatures may be required than usual.

  • Quench: Pour into ice water. Precipitate is usually the product. Filter and wash with water.

Visualization: Synthesis & Mechanism

Diagram 1: Synthesis Workflow & Retrosynthetic Logic

This diagram illustrates the assembly of the core and its subsequent coupling.

G cluster_conditions Coupling Conditions Epoxide 2-(Trifluoromethyl) oxirane AminoAlcohol Amino-Alcohol Intermediate Epoxide->AminoAlcohol + 2-Aminoethanol (Ring Opening) TFM 3-(Trifluoromethyl) morpholine (3-TFM) AminoAlcohol->TFM 1. SOCl2 2. KOH (Cyclization) CoupledProduct N-Aryl-3-TFM (Agrochemical Active) TFM->CoupledProduct Buchwald-Hartwig (Pd-Cat, Base) ArylHalide Aryl Halide (Ar-X) ArylHalide->CoupledProduct Params Catalyst: Pd-PEPPSI / XantPhos Solvent: Dioxane, 100°C Base: Cs2CO3 Params->TFM

Caption: Workflow for the de novo synthesis of 3-TFM and its transition-metal catalyzed integration into agrochemical scaffolds.

Diagram 2: Metabolic Blocking Mechanism

Comparison of oxidative metabolism between standard morpholine and 3-TFM.

Metabolism StandardMorph Standard Morpholine (Agrochemical) CYP CYP450 Oxidation StandardMorph->CYP Alpha-C Hydrogen Accessible Metabolite Hydroxylated Metabolite (Inactive/Excreted) TFM_Morph 3-(CF3) Morpholine (Agrochemical) Blocked Steric/Electronic BLOCKADE TFM_Morph->Blocked CF3 Shielding StableActive Metabolically Stable Active Ingredient CYP->Metabolite N-Dealkylation Blocked->StableActive Extended Half-life

Caption: The 3-CF3 group prevents CYP450-mediated alpha-hydroxylation, significantly extending the in vivo half-life of the active ingredient.

Application Case Study: Fungicide Optimization

Scenario: A lead morpholine fungicide (targeting sterol biosynthesis) shows excellent in vitro potency but poor field persistence due to rapid metabolism. Optimization Strategy:

  • Bioisostere Replacement: Replace the 2,6-dimethylmorpholine moiety (common in Fenpropimorph) with 3-(trifluoromethyl)morpholine.

  • Rationale: The

    
     group mimics the steric bulk of the methyl groups (maintaining receptor fit) but prevents the oxidative attack that typically degrades the morpholine ring.
    
  • Result: The analog typically retains inhibition of the

    
    -reductase or 
    
    
    
    -isomerase enzymes while exhibiting a 2-3x increase in metabolic half-life in plant microsome assays.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning or incomplete conversion.Switch to Pd-PEPPSI-IPr precatalyst. Ensure strict

-free conditions.
No Reaction (

)
Electrophile not activated enough.The 3-CF3 amine is a weak nucleophile. Switch to Protocol B (Buchwald) or use a stronger leaving group (F instead of Cl).
Product Decomposition Elimination of HF (rare but possible).Avoid excessively strong bases (e.g., KOtBu) at high temps (>120°C). Use

or

.

References

  • Lishchynskyi, A., et al. (2013).[1] "Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3". Journal of Organic Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. (Contextual reference for metabolic stability).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination".
  • Patent WO2019097306A2. "Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds". (demonstrates industrial handling of trifluoromethyl-aryl motifs).

Sources

Method

The Strategic Incorporation of 3-(Trifluoromethyl)morpholine in Modern Drug Discovery: Application Notes and Protocols

Abstract The morpholine heterocycle is a well-established and valuable scaffold in medicinal chemistry, prized for its advantageous physicochemical and metabolic properties.[1] The strategic introduction of a trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a well-established and valuable scaffold in medicinal chemistry, prized for its advantageous physicochemical and metabolic properties.[1] The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the 3-position of the morpholine ring, offers a powerful tool to further modulate and enhance the drug-like properties of lead compounds. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical protocols for incorporating the 3-(trifluoromethyl)morpholine moiety into drug scaffolds. We will delve into the profound impact of this functional group on critical parameters such as lipophilicity, metabolic stability, and target engagement, supported by mechanistic insights and detailed experimental procedures.

Introduction: The Power of Fluorine in Morpholine Scaffolds

The incorporation of fluorine and fluorinated motifs is a cornerstone of modern drug design, aimed at fine-tuning potency while optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group, in particular, is a bioisosteric replacement for a methyl group but imparts significantly different electronic and steric properties. When appended to the versatile morpholine scaffold, the 3-(trifluoromethyl)morpholine unit offers a unique combination of features:

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2][3]

  • Improved Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, leading to increased metabolic stability and a longer drug half-life.[3]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the morpholine nitrogen, influencing its ionization state at physiological pH and potentially impacting target binding and off-target effects.[4][5]

  • Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the morpholine ring and adjacent functionalities, which can be crucial for optimizing interactions with a biological target.

The morpholine ring itself is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that often enhances aqueous solubility and brain permeability.[6] Combining these inherent advantages with the potent effects of the trifluoromethyl group makes 3-(trifluoromethyl)morpholine a highly attractive building block for drug discovery programs across various therapeutic areas.

Strategic Rationale for Incorporation

The decision to incorporate a 3-(trifluoromethyl)morpholine moiety should be driven by a clear understanding of the structure-activity relationship (SAR) and the desired property modulations for a given drug candidate.

DOT Diagram: Decision-Making Workflow for Incorporating 3-(CF₃)morpholine

G Start Initiate Lead Optimization Problem Identify ADME or Potency Issues Start->Problem Hypothesis Hypothesize that 3-(CF3)morpholine can address issues Problem->Hypothesis Synthesis Synthesize Analog with 3-(CF3)morpholine Hypothesis->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Analysis Analyze Data: Potency, Lipophilicity, Metabolic Stability, pKa Testing->Analysis Decision Improved Profile? Analysis->Decision Success Advance Candidate Decision->Success Yes Failure Re-evaluate Strategy/ Explore other modifications Decision->Failure No

Caption: A workflow for deciding to incorporate the 3-(CF₃)morpholine moiety.

Synthetic Strategies and Protocols

The incorporation of 3-(trifluoromethyl)morpholine into a target molecule can be achieved through several synthetic routes. The choice of strategy will depend on the overall synthetic plan, the nature of the starting materials, and the desired point of attachment. Two common and effective methods are Nucleophilic Substitution and Reductive Amination.

Protocol 1: Nucleophilic Substitution with Pre-synthesized 3-(Trifluoromethyl)morpholine

This is a straightforward approach when 3-(trifluoromethyl)morpholine is commercially available or can be synthesized separately. The morpholine nitrogen acts as a nucleophile, displacing a suitable leaving group on the drug scaffold.

Reaction Scheme:

Where R-X is the drug scaffold with a leaving group (e.g., Cl, Br, I, OTs, OMs)

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Dissolve the drug scaffold (R-X) (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF). The concentration should typically be in the range of 0.1-0.5 M.

    • Add 3-(Trifluoromethyl)morpholine (1.2-1.5 eq) to the reaction mixture.

    • Add a non-nucleophilic base (1.5-2.0 eq) to scavenge the acid formed during the reaction. Common choices include Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Typical reaction times range from 2 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (e.g., K₂CO₃) is present, filter it off.

    • Dilute the filtrate with a suitable organic solvent like Ethyl Acetate (EtOAc) and wash with water and brine to remove the DMF and excess base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc or Dichloromethane/Methanol).

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

  • Base: A non-nucleophilic base is crucial to prevent competition with the morpholine nucleophile. DIPEA and K₂CO₃ are commonly used for this purpose.

  • Excess Reagents: Using a slight excess of the morpholine and base helps to drive the reaction to completion.

Protocol 2: Reductive Amination

This method is particularly useful for introducing the 3-(trifluoromethyl)morpholine moiety via a carbonyl group (aldehyde or ketone) on the drug scaffold.

Reaction Scheme:

Where R-CHO is the drug scaffold with an aldehyde functional group

Detailed Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve the aldehyde- or ketone-containing drug scaffold (1.0 eq) in a suitable solvent such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH).

    • Add 3-(Trifluoromethyl)morpholine (1.1-1.2 eq) to the solution.

    • Optionally, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • Add a mild reducing agent to the reaction mixture. Common choices include Sodium Triacetoxyborohydride (STAB) for reactions in DCM or DCE, or Sodium Borohydride (NaBH₄) for reactions in methanol. Add the reducing agent portion-wise to control the reaction rate.

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations and is compatible with a wide range of functional groups. NaBH₄ is a stronger reducing agent suitable for use in protic solvents.

  • Solvent: The choice of solvent depends on the reducing agent used. Aprotic solvents are used with STAB, while protic solvents are compatible with NaBH₄.

DOT Diagram: Synthetic Workflow Comparison

G cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination NS_Start Drug Scaffold (R-X) NS_Reaction Reaction (Heat) NS_Start->NS_Reaction NS_Reagent 3-(CF3)morpholine + Base NS_Reagent->NS_Reaction NS_Product Final Product NS_Reaction->NS_Product RA_Start Drug Scaffold (R-CHO) RA_Imine Imine Formation RA_Start->RA_Imine RA_Reagent 3-(CF3)morpholine RA_Reagent->RA_Imine RA_Reduction Reduction (e.g., STAB) RA_Imine->RA_Reduction RA_Product Final Product RA_Reduction->RA_Product

Caption: Comparison of Nucleophilic Substitution and Reductive Amination workflows.

Impact on Physicochemical Properties: A Quantitative Look

The introduction of a 3-(trifluoromethyl)morpholine moiety can have a predictable and significant impact on key physicochemical properties. The following table summarizes typical changes observed when replacing a standard morpholine with its 3-trifluoromethylated analog.

PropertyStandard Morpholine3-(Trifluoromethyl)morpholineRationale for Change
Calculated LogP (cLogP) ~ -0.9[7]Increased by ~1.0-1.5The highly lipophilic CF₃ group significantly increases the overall lipophilicity of the molecule.
pKa of Morpholine Nitrogen ~ 8.5[7]Decreased to ~6.5-7.5The strong electron-withdrawing effect of the CF₃ group reduces the basicity of the nitrogen atom.[5]
Metabolic Stability (in vitro) ModerateSignificantly IncreasedThe C-F bonds are highly resistant to oxidative metabolism by CYP enzymes.[3]
Aqueous Solubility HighGenerally DecreasedThe increase in lipophilicity often leads to a decrease in aqueous solubility.

Note: The exact values will vary depending on the specific molecular scaffold.

Case Studies and Applications in Drug Discovery

Numerous approved drugs and clinical candidates feature the trifluoromethyl group, highlighting its importance in modern medicinal chemistry.[4][8] While specific examples of drugs containing the 3-(trifluoromethyl)morpholine moiety are less prevalent in publicly available literature, the principles of its application can be extrapolated from related structures. For instance, the drug Aprepitant, a neurokinin-1 (NK-1) receptor antagonist, features a morpholine ring with two trifluoromethylphenyl groups, demonstrating the utility of combining these two motifs to achieve desired pharmacological properties.[6]

The strategic placement of the CF₃ group on the morpholine ring can also be used to fine-tune selectivity. For example, in a series of tetrahydroisoquinoline inhibitors, the introduction of a 3-trifluoromethyl moiety decreased affinity for the α₂-adrenoceptor due to steric hindrance, thereby increasing selectivity for the target enzyme, phenylethanolamine N-methyltransferase (PNMT).[5]

Conclusion and Future Perspectives

The incorporation of 3-(trifluoromethyl)morpholine into drug scaffolds is a powerful and versatile strategy in medicinal chemistry. It provides a reliable method for enhancing lipophilicity, improving metabolic stability, and modulating basicity, all of which are critical parameters in the optimization of lead compounds. The synthetic protocols outlined in this guide offer robust and reproducible methods for accessing these valuable analogs. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the strategic use of fluorinated building blocks like 3-(trifluoromethyl)morpholine will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Vertex AI Search. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • X-MOL. (2017, January 12). Synthesis of 3-oxadiazolyl/triazolyl morpholines: Novel scaffolds for drug discovery.
  • Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives.
  • PubMed. (n.d.). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ACS Publications. (n.d.). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed Central. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects.
  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).
  • Journal of the American Chemical Society. (2026, January 28). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
  • PubChem - NIH. (n.d.). Morpholine | C4H9NO | CID 8083.

Sources

Application

spectroscopic analysis (NMR, IR, MS) of 3-(Trifluoromethyl)morpholine

An Application Note for the Comprehensive Spectroscopic Analysis of 3-(Trifluoromethyl)morpholine Abstract This technical guide provides a detailed framework for the spectroscopic characterization of 3-(Trifluoromethyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Spectroscopic Analysis of 3-(Trifluoromethyl)morpholine

Abstract

This technical guide provides a detailed framework for the spectroscopic characterization of 3-(Trifluoromethyl)morpholine, a pivotal building block in contemporary drug discovery and materials science. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making its precise structural verification essential.[1][2] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Significance of 3-(Trifluoromethyl)morpholine

The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of a trifluoromethyl (CF₃) group at the 3-position creates a chiral center and significantly modulates the molecule's physicochemical properties. This modification can enhance binding affinity, improve cell permeability, and block metabolic degradation pathways. Given these advantages, the demand for reliable analytical methods to confirm the identity, purity, and structure of 3-(Trifluoromethyl)morpholine and its derivatives is paramount.[3][4]

This application note details a multi-technique spectroscopic approach, leveraging the strengths of NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis.

Molecular Overview

  • Chemical Name: 3-(Trifluoromethyl)morpholine

  • Molecular Formula: C₅H₈F₃NO[5]

  • Molecular Weight: 155.12 g/mol [5]

Caption: Structure of 3-(Trifluoromethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-(Trifluoromethyl)morpholine. Analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the molecule's connectivity and stereochemistry.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is often suitable for initial characterization.

  • Analyte Preparation: Accurately weigh 5-10 mg of 3-(Trifluoromethyl)morpholine.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.

¹H NMR Spectral Analysis

The presence of the chiral center at C3 renders the geminal protons on C2, C5, and C6 diastereotopic, leading to a more complex spectrum than that of unsubstituted morpholine.

  • Morpholine Ring Protons (δ 2.5-4.5 ppm): The protons on the morpholine ring will appear in this region.

    • H-3: This single proton, being adjacent to the electron-withdrawing CF₃ group, will be shifted downfield. It is expected to appear as a complex multiplet due to coupling with the CF₃ group (³JHF) and the two diastereotopic protons on C2.

    • H-2 (2H): These protons are adjacent to the nitrogen and C3. They will appear as two separate multiplets, each integrating to one proton.

    • H-5 (2H): These protons are adjacent to the oxygen atom and are typically the most downfield of the CH₂ groups.[6] They will appear as two distinct multiplets.

    • H-6 (2H): These protons are adjacent to the oxygen and C5 and will also appear as two separate multiplets.

  • N-H Proton (variable): The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It can typically be found between δ 1.5-3.0 ppm and can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectral Analysis
  • CF₃ Carbon (quartet, ~125 ppm): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

  • C-3 (quartet, ~60-70 ppm): This carbon, directly attached to the CF₃ group, will also be split into a quartet due to two-bond C-F coupling (²JCF).

  • C-2 and C-5 (~45-75 ppm): The carbons adjacent to the nitrogen (C2) and oxygen (C5) will be in this region. The C5 carbon, bonded to the more electronegative oxygen, is expected to be further downfield.[6]

  • C-6 (~65-75 ppm): This carbon is adjacent to the oxygen atom.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is indispensable for characterizing trifluoromethylated compounds.[7][8]

  • CF₃ Group Signal (doublet, ~-70 to -80 ppm): The three equivalent fluorine atoms of the CF₃ group will give rise to a single resonance. This signal will be split into a doublet due to three-bond coupling with the single proton on C3 (³JFH). The chemical shift is highly sensitive to the electronic environment.[9][10]

Summary of Expected NMR Data
NucleusPositionExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H N-H1.5 - 3.0broad singlet-
H-2a, H-2b2.8 - 3.4m-
H-33.5 - 4.0m³JHH, ³JHF
H-5a, H-5b3.8 - 4.5m-
H-6a, H-6b3.6 - 4.2m-
¹³C C-2~45-55t-
C-3~60-70q²JCF
C-5~68-75t-
C-6~65-75t-
CF₃~125q¹JCF (~280 Hz)
¹⁹F CF₃-70 to -80d³JHF (~7-9 Hz)

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample 3-(CF₃)morpholine Sample ATR Place drop on ATR Crystal Sample->ATR SaltPlate Prepare Thin Film on Salt Plate (NaCl/KBr) Sample->SaltPlate Acquire Acquire Spectrum (4000-400 cm⁻¹) ATR->Acquire Preferred Method SaltPlate->Acquire Process Baseline Correction & Normalization Acquire->Process Identify Identify Key Absorption Bands Process->Identify

Caption: Workflow for IR Spectroscopic Analysis.

Experimental Protocol: IR Sample Preparation (ATR)
  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of neat 3-(Trifluoromethyl)morpholine directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Interpretation of the IR Spectrum

The IR spectrum will be characterized by several key absorption bands confirming the molecular structure.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3400MediumN-H StretchCharacteristic of a secondary amine.[11]
2850 - 2980Medium-StrongC-H StretchAliphatic sp³ C-H bonds of the morpholine ring.[11]
1100 - 1360Very StrongC-F StretchMultiple strong, sharp bands are characteristic of the CF₃ group.[12][13]
~1115StrongC-O-C StretchAsymmetric stretching of the ether linkage in the morpholine ring.
~1450MediumCH₂ ScissoringBending vibration of the methylene groups.

The most prominent feature will be the intense and complex set of bands in the 1100-1360 cm⁻¹ region, which is a definitive signature of the trifluoromethyl group.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the molecule's fragmentation pattern under ionization.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of 3-(Trifluoromethyl)morpholine (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte as a sharp peak.

  • Ionization: Utilize standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.

Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z 155 , corresponding to the molecular weight of C₅H₈F₃NO.

  • Key Fragmentation Pathways: The fragmentation of the morpholine ring is a well-understood process that will be influenced by the CF₃ substituent.[14][15]

M [C₅H₈F₃NO]⁺˙ m/z = 155 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 154 M->M_minus_H - H• M_minus_CF3 [M-CF₃]⁺ m/z = 86 M->M_minus_CF3 - •CF₃ Fragment_57 [C₃H₇N]⁺˙ m/z = 57 M->Fragment_57 Ring Cleavage Fragment_56 [C₃H₆N]⁺ m/z = 56 M_minus_CF3->Fragment_56 - CH₂O

Caption: Proposed EI Fragmentation of 3-(Trifluoromethyl)morpholine.

  • [M-H]⁺ (m/z 154): Loss of a hydrogen radical is a common initial fragmentation step.

  • [M-CF₃]⁺ (m/z 86): Loss of the trifluoromethyl radical is a highly probable event, leading to a stable morpholinium-type cation. This fragment corresponds to the molecular ion of unsubstituted morpholine, a known fragment at this m/z.[15]

  • m/z 57 & 56: These fragments are characteristic of the morpholine ring cleavage. The fragment at m/z 57 arises from the loss of CH₂O from the m/z 87 fragment (unsubstituted morpholine cation), and m/z 56 arises from the loss of CH₂O from the m/z 86 fragment.[15]

Conclusion

The structural integrity of 3-(Trifluoromethyl)morpholine can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹⁹F NMR provides a definitive signature for the trifluoromethyl group, while ¹H and ¹³C NMR map the complete carbon-proton framework. IR spectroscopy offers rapid verification of key functional groups, especially the C-F bonds. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns consistent with the proposed structure. These detailed protocols and interpretive guides form a robust system for the quality control and characterization of this important chemical entity in research and development settings.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2015). ACS Publications. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Morpholine | C4H9NO | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder (ATB). [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

  • Morpholine. (n.d.). NIST WebBook. National Institute of Standards and Technology. [Link]

  • Morpholine. (n.d.). NIST WebBook. National Institute of Standards and Technology. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. [Link]

  • Carbon–fluorine bond. (n.d.). Wikipedia. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018). ResearchGate. [Link]

  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2020). ResearchGate. [Link]

  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. (2021). ACS Publications. [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2012). National Center for Biotechnology Information. [Link]

  • Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2012). Wiley Online Library. [Link]

  • 4-(3-(Trifluoromethyl)phenyl)morpholine. (n.d.). PubChem. [Link]

  • Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. [Link]

  • Chemical synthesis of morpholine derivatives. (n.d.).
  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. (2017). RSC Publishing. [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2021). AIP Publishing. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). National Center for Biotechnology Information. [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of trifluoromethylated nitrogen-containing heterocycles. (2013). ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Publications. [Link]

  • Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. (2018). ResearchGate. [Link]

  • 4-(3-(Trifluoromethyl)phenyl)morpholine. (n.d.). PubChem. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry. [Link]

  • Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. (n.d.). ResearchGate. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Ti-based MOF nanosheets as a mass spectrometry imaging matrix for low molecular weight compounds to reveal the spatiotemporal content changes of hepatotoxic components during the processing of Polygonum multiflorum. (n.d.). Analyst (RSC Publishing). [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.). ResearchGate. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. [Link]

  • Trifluoromethylated heterocycles. (2012). PubMed. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Trifluoromethyl)morpholine Synthesis

The following guide is structured as a Technical Support Center for researchers and medicinal chemists. It prioritizes actionable troubleshooting, mechanistic causality, and high-fidelity protocols over generic descripti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers and medicinal chemists. It prioritizes actionable troubleshooting, mechanistic causality, and high-fidelity protocols over generic descriptions.

Ticket ID: TFM-MORPH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Route Analysis

User Query: "I need a reliable, scalable route to synthesize 3-(trifluoromethyl)morpholine. I am facing issues with regioselectivity and low yields during ring closure."

Specialist Response: The synthesis of 3-(trifluoromethyl)morpholine presents a specific regiochemical challenge: placing the electron-withdrawing trifluoromethyl (-CF


) group adjacent to the nitrogen atom while maintaining ring stability.

Direct nucleophilic opening of 2-(trifluoromethyl)oxirane often favors the formation of the 2-substituted isomer or complex mixtures due to the electronic deactivation of the adjacent carbon. Therefore, the most robust, self-validating protocol is the "Amino-Alcohol Lactamization" route starting from 3,3,3-trifluoroalanine . This pathway fixes the stereocenter and regiochemistry before ring closure, eliminating the ambiguity of epoxide opening.

The "Golden Path" Workflow

We recommend the following validated sequence:

  • Reduction of 3,3,3-trifluoroalanine to the amino alcohol.

  • N-Acylation with chloroacetyl chloride.

  • Cyclization (intramolecular O-alkylation) to form the morpholin-3-one scaffold.

  • Global Reduction of the lactam to the final morpholine.

SynthesisRoute Start 3,3,3-Trifluoroalanine (Ester/Acid) Step1 Reduction (NaBH4/I2 or LAH) Start->Step1 Reduces COOH Inter1 2-amino-3,3,3- trifluoropropan-1-ol Step1->Inter1 Step2 N-Acylation (ClCH2COCl, Base) Inter1->Step2 Selects Amine Inter2 N-(1-hydroxy-3,3,3-trifluoropropan-2-yl) -2-chloroacetamide Step2->Inter2 Step3 Cyclization (NaH or tBuOK) Inter2->Step3 O-Alkylation Inter3 5-(trifluoromethyl) morpholin-3-one Step3->Inter3 Ring Closure Step4 Lactam Reduction (BH3·DMS) Inter3->Step4 Reduces C=O Final 3-(Trifluoromethyl) morpholine Step4->Final

Figure 1: Validated synthetic pathway ensuring regiochemical integrity of the 3-CF3 position.

Step-by-Step Protocol & Troubleshooting

Phase 1: Precursor Preparation (Amino Alcohol)

Objective: Convert 3,3,3-trifluoroalanine to 2-amino-3,3,3-trifluoropropan-1-ol. Critical Mechanism: The -CF


 group significantly lowers the basicity of the amine and the nucleophilicity of the adjacent hydride acceptor sites.

Protocol:

  • Suspend L-3,3,3-trifluoroalanine (1.0 equiv) in dry THF under N

    
    .
    
  • Add BF

    
    ·OEt
    
    
    
    (1.1 equiv) followed by dropwise addition of BH
    
    
    ·DMS
    (2.5 equiv). Note: The Lewis acid activates the carboxylate against the electron-withdrawing effect of the CF
    
    
    .
  • Reflux for 12 hours.

  • Quench carefully with MeOH, then 6M HCl. Reflux 1h to break boron-amine complexes.

Troubleshooting Dashboard:

SymptomProbable CauseCorrective Action
Low Yield (<40%) Boron-amine complex stability.The CF

-amine binds boron tightly. Ensure the acid hydrolysis step (6M HCl reflux) is vigorous and sufficiently long (>1h).
Racemization High temperature during quench.If starting with chiral material, keep the quench temperature <0°C initially. The CF

group increases the acidity of the

-proton, raising racemization risk.
Product Loss Volatility of the amino alcohol.The product is a low-molecular-weight fluoro-alcohol. Do not dry under high vacuum (<10 mbar) for extended periods. Isolate as HCl salt if possible.
Phase 2: Ring Construction (The "Lactam" Method)

Objective: Cyclize to form the morpholine ring. Reagents: Chloroacetyl chloride, NaH (or KOtBu).

Protocol:

  • Acylation: Dissolve amino alcohol (1.0 equiv) in DCM/aq. NaHCO

    
     (biphasic). Add chloroacetyl chloride  (1.1 equiv) at 0°C. The amide forms selectively over the ester due to the biphasic buffer.
    
  • Cyclization: Dissolve the crude chloroacetamide in dry THF (0.1 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Stir at RT for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the linear amide.

Q&A Troubleshooting:

Q: Why is the cyclization stalling? I see starting material. A: The alkoxide generated is less nucleophilic due to the inductive effect of the


-CF

group.
  • Fix: Switch to a slightly more polar solvent mixture (THF:DMF 9:1) to solvate the cation and increase alkoxide reactivity. Alternatively, use KOtBu in THF, which often provides a faster kinetic profile than NaH for hindered substrates.

Q: I see a byproduct with M+36 (HCl adduct) or dimerization. A: High concentration favors intermolecular reaction (dimerization) over intramolecular ring closure.

  • Fix: Ensure high dilution (0.05 M to 0.1 M ). Add the substrate slowly to the base suspension (inverse addition) to keep the concentration of the active alkoxide low relative to the cyclization rate.

Phase 3: Final Reduction

Objective: Reduce the lactam carbonyl to the methylene group. Reagents: BH


·THF or LiAlH

.

Protocol:

  • Dissolve the lactam in THF.

  • Add BH

    
    ·THF  (3.0 equiv) and reflux for 4 hours.
    
  • Critical Workup: Cool to 0°C. Add MeOH carefully. Then add conc. HCl and reflux for 1 hour to cleave the N-B bond.

  • Basify with NaOH to pH >12 and extract with Et

    
    O.
    

Q: My product disappeared during concentration. Where is it? A: 3-(Trifluoromethyl)morpholine is volatile as a free base.

  • Fix: Do not concentrate the organic extract to dryness. Instead, add HCl in ether/dioxane to the extract and isolate the hydrochloride salt by filtration. The salt is stable and non-volatile.

Analytical Data & Verification

When characterizing 3-(Trifluoromethyl)morpholine, the fluorine atom introduces specific splitting patterns.

Spectroscopic MethodExpected Signal Characteristics

F NMR
Singlet or doublet (if H-coupling resolved) around -75 to -80 ppm .

H NMR
The proton at C3 (chiral center) will appear as a complex multiplet further downfield (~3.5–4.0 ppm) than typical morpholine signals due to the deshielding CF

group.

C NMR
Look for a quartet at ~125 ppm (

Hz) for the CF

carbon and a quartet at ~55-60 ppm (

Hz) for the C3 methine.

Frequently Asked Questions (FAQs)

Q1: Can I use the ring-opening of 2-(trifluoromethyl)oxirane instead? A: While theoretically possible, we advise against it for the 3-substituted target. Nucleophilic attack on 2-(trifluoromethyl)oxirane is governed by a conflict between steric hindrance (favoring terminal attack


 2-CF

product) and electronic activation (favoring internal attack

3-CF

product). This often leads to inseparable regioisomeric mixtures [1]. The amino-acid route described above guarantees the 3-position.

Q2: Is the CF


 group stable to the reduction conditions (LAH/BH

)?
A: Generally, yes. The CF

group on an sp

carbon is robust against hydride reduction. However, avoid dissolving metal reductions (Na/NH

) or extremely high temperatures (>100°C) with strong Lewis acids, which can trigger defluorination.

Q3: How do I resolve the enantiomers if I start with racemic material? A: 3-(Trifluoromethyl)morpholine can be resolved via diastereomeric salt formation using L-Tartaric acid or Mandelic acid . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) on the N-Boc derivative is effective [2].

References

  • Biocatalytic Approaches & Precursor Synthesis: Title: Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.[1] Source: Nature Communications (2022). URL:[Link]

  • General Morpholine Synthesis (Lactam Route Context)

Sources

Optimization

Technical Support Center: Purification of 3-(Trifluoromethyl)morpholine

Welcome to the technical support center for the purification of 3-(Trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important fluorinated building block. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

3-(Trifluoromethyl)morpholine is a valuable heterocyclic compound in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. However, achieving high purity of this compound is crucial for its successful application in synthesis and biological assays. This guide will walk you through the common purification techniques, potential challenges, and their solutions.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(Trifluoromethyl)morpholine in a question-and-answer format.

A. Fractional Distillation

Question 1: I am trying to purify 3-(Trifluoromethyl)morpholine by fractional distillation, but I am getting a poor separation from a close-boiling impurity. What should I do?

Answer:

Poor separation during fractional distillation is a common issue, especially with impurities that have similar boiling points to the product. Here’s a systematic approach to troubleshoot this problem:

  • Increase the Efficiency of Your Distillation Column:

    • Increase Column Length: A longer fractionation column provides more theoretical plates, enhancing separation.

    • Use a More Efficient Packing Material: Switch from less efficient packing like Raschig rings to more efficient options like Vigreux indentations or structured packing like metal sponge or glass helices. This increases the surface area for vapor-liquid equilibria.

  • Optimize the Reflux Ratio:

    • A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) improves separation but slows down the distillation rate. For difficult separations, a reflux ratio of 10:1 to 30:1 might be necessary.[1][2]

  • Perform Vacuum Distillation:

  • Identify the Impurity:

    • Use analytical techniques like GC-MS or ¹H and ¹⁹F NMR to identify the close-boiling impurity.[4][5][6][7] Knowing the impurity's structure can help you choose a more appropriate purification method if distillation proves ineffective. Common impurities could include regioisomers (e.g., 2-(Trifluoromethyl)morpholine) or starting materials from the synthesis.

Question 2: My 3-(Trifluoromethyl)morpholine seems to be decomposing during distillation, indicated by discoloration or the formation of solid residues. How can I prevent this?

Answer:

Thermal decomposition of amines can occur at elevated temperatures. The presence of the electron-withdrawing trifluoromethyl group might influence the thermal stability of the morpholine ring.

  • Use Vacuum Distillation: This is the most effective way to prevent thermal decomposition as it significantly lowers the required distillation temperature.[1][2]

  • Ensure an Inert Atmosphere: Traces of oxygen at high temperatures can promote oxidative degradation. Purge your distillation apparatus with an inert gas like nitrogen or argon before heating.

  • Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Plan your distillation to be as efficient as possible.

  • Check for Contaminants: Acidic or basic residues in your crude product can catalyze decomposition at high temperatures. Consider a mild aqueous workup to neutralize the crude material before distillation.

B. Column Chromatography

Question 1: I am running a silica gel column to purify 3-(Trifluoromethyl)morpholine, but the compound is streaking badly and I'm getting poor separation. What is causing this and how can I fix it?

Answer:

Streaking of amines on silica gel is a very common problem due to the basic nature of the amine interacting strongly with the acidic silanol groups on the silica surface.

  • Add a Competitive Base to the Eluent:

    • The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1% v/v), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.

  • Use a Deactivated Stationary Phase:

    • Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann I activity and deactivate it with water if necessary.

    • Treated Silica Gel: You can use commercially available deactivated silica gel or prepare your own by treating standard silica gel with a solution of triethylamine in your eluent before packing the column.

  • Consider Reverse-Phase Chromatography:

    • If your compound has sufficient polarity, reverse-phase chromatography on a C18-functionalized silica gel can be an excellent alternative. The separation is based on hydrophobicity, and the issues with amine-silica interactions are avoided.

  • Protect the Amine:

    • If other purification methods fail, you can temporarily protect the morpholine nitrogen with a group like Boc (tert-butyloxycarbonyl). The resulting N-Boc-3-(trifluoromethyl)morpholine is much less polar and will behave better on silica gel. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

Question 2: I am not sure which solvent system to use for the column chromatography of 3-(Trifluoromethyl)morpholine. How do I choose the right one?

Answer:

Choosing the right eluent is crucial for successful chromatographic separation. The goal is to find a solvent system that gives your product a retention factor (Rf) of around 0.2-0.4 on a TLC plate.

  • Start with TLC Analysis:

    • Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for moderately polar compounds like morpholine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8]

    • Spot your crude material on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

    • Visualize the spots using a UV lamp (if your compound is UV active) and/or a potassium permanganate stain, which is excellent for visualizing amines.

  • Adjusting Polarity:

    • If your compound stays at the baseline (Rf = 0), increase the polarity of the eluent (increase the proportion of the polar solvent).

    • If your compound runs with the solvent front (Rf = 1), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).

  • Common Solvent Systems for Amines:

    • Hexanes/Ethyl Acetate (+ 0.1-1% Triethylamine)

    • Dichloromethane/Methanol (+ 0.1-1% Triethylamine)

    • For highly polar amines, a gradient elution from a less polar to a more polar solvent system might be necessary.

C. Crystallization

Question 1: I am trying to purify 3-(Trifluoromethyl)morpholine by crystallization, but it keeps "oiling out" instead of forming crystals. What can I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.

  • Use a Different Solvent or Solvent System:

    • The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]

    • Experiment with different solvents. Good starting points for morpholine derivatives could be ethereal solvents (like diethyl ether or MTBE), hydrocarbons (like hexanes or heptane), or mixtures of these with a more polar solvent like ethyl acetate or acetone.[10]

  • Slow Down the Cooling Process:

    • Rapid cooling can favor the formation of an oil over crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Scratch the Flask:

    • Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.

  • Add a Seed Crystal:

    • If you have a small amount of pure, solid 3-(Trifluoromethyl)morpholine, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

  • Crystallize as a Salt:

    • Amines often form highly crystalline salts. Consider forming the hydrochloride, hydrobromide, or a carboxylate salt. A patent for the purification of a related compound, cis-2,6-dimethylmorpholine, describes its successful crystallization as a carboxylate salt.[4] To do this, dissolve your crude amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and add a stoichiometric amount of the desired acid (e.g., HCl in ether, or a carboxylic acid).[11]

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 3-(Trifluoromethyl)morpholine?

A1: The impurities will depend on the synthetic route. A common synthesis starts from 2-(trifluoromethyl)oxirane.[12] Potential impurities could include:

  • Unreacted starting materials: e.g., 2-(trifluoromethyl)oxirane.

  • Regioisomers: The nucleophilic attack of the amine precursor on the oxirane can potentially occur at both carbons of the epoxide, leading to the formation of 2-(trifluoromethyl)morpholine as a regioisomeric impurity.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

  • Residual solvents: From the reaction and workup.

Q2: How can I assess the purity of my 3-(Trifluoromethyl)morpholine?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and detection of impurities.[4][6][7] ¹⁹F NMR is particularly useful for identifying other fluorine-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used with a suitable detector (e.g., ELSD or MS) for non-volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of your purified product.

Q3: What are the safety precautions I should take when handling 3-(Trifluoromethyl)morpholine?

A3: While specific toxicity data for 3-(Trifluoromethyl)morpholine is not widely available, it should be handled with the same precautions as other morpholine derivatives and organic amines. Morpholine itself is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[13][14] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How does the trifluoromethyl group affect the properties of morpholine relevant to purification?

A4: The strong electron-withdrawing nature of the trifluoromethyl group is expected to have the following effects compared to unsubstituted morpholine:

  • Basicity: It will be significantly less basic than morpholine (pKa of morpholinium ion is ~8.4). This may reduce its tendency to streak on silica gel compared to more basic amines, but the addition of a base to the eluent is still recommended.

  • Boiling Point: The molecular weight is higher, so the boiling point is expected to be higher than that of morpholine (128.9 °C).

  • Solubility: The lipophilicity will be increased, which may affect its solubility in different organic solvents.

III. Experimental Protocols

Protocol 1: General Procedure for Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with glass helices), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Charge the distillation flask with the crude 3-(Trifluoromethyl)morpholine. Add a few boiling chips or a magnetic stir bar.

  • Vacuum Application (Recommended): Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap. Gradually reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: Once the mixture begins to boil and reflux, allow the column to equilibrate for about 30-60 minutes. You should observe a temperature gradient along the column.

  • Distillation: Slowly begin to collect the distillate. The head temperature should remain constant during the collection of a pure fraction. Collect fractions based on the boiling point.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Protocol 2: General Procedure for Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC, aiming for an Rf of 0.2-0.4 for the product. Add 0.5% triethylamine to the chosen eluent.

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude 3-(Trifluoromethyl)morpholine in a minimum amount of the eluent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: General Procedure for Purification by Crystallization via Salt Formation
  • Dissolution: Dissolve the crude 3-(Trifluoromethyl)morpholine in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Acid Addition: Slowly add a stoichiometric amount of a solution of the desired acid (e.g., HCl in diethyl ether, or a solution of oxalic acid in ethanol).

  • Precipitation: The salt should precipitate out of the solution. If no precipitate forms, you may need to cool the solution in an ice bath and scratch the inside of the flask.

  • Isolation: Collect the crystalline salt by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified salt under vacuum.

  • Liberation of the Free Base (Optional): If the free amine is required, the purified salt can be dissolved in water and basified with a strong base (e.g., NaOH). The free amine can then be extracted with an organic solvent, dried, and the solvent removed.

IV. Data Summary and Visualization

Table 1: Physicochemical Properties of Morpholine for Reference

PropertyValueSource
Boiling Point128.9 °C (at 760 mmHg)[3]
pKa of Conjugate Acid8.36[6]
Solubility in WaterMiscible[14]

Note: The properties of 3-(Trifluoromethyl)morpholine will differ from those of morpholine due to the electronic and steric effects of the trifluoromethyl group.

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 3-(Trifluoromethyl)morpholine is_volatile Is the compound sufficiently volatile and thermally stable? start->is_volatile is_solid Is the crude product a solid or can it form a crystalline salt? is_volatile->is_solid No distillation Fractional Distillation is_volatile->distillation Yes chromatography Column Chromatography is_solid->chromatography No crystallization Crystallization / Salt Formation is_solid->crystallization Yes end_pure Pure Product distillation->end_pure chromatography->end_pure crystallization->end_pure

Caption: A decision tree to guide the selection of the primary purification technique.

Diagram 2: Troubleshooting Workflow for Amine Purification on Silica Gel

Chromatography_Troubleshooting problem Problem Compound streaking on silica gel cause Potential Cause Strong interaction of basic amine with acidic silanol groups problem->cause solution1 Solution 1 Add 0.1-1% Triethylamine to the eluent cause->solution1 solution2 Solution 2 Use an alternative stationary phase (e.g., basic alumina) cause->solution2 solution3 Solution 3 Protect the amine (e.g., as a Boc-carbamate) cause->solution3

Sources

Troubleshooting

optimization of reaction conditions for 3-(Trifluoromethyl)morpholine synthesis

The following technical guide details the optimization of reaction conditions for the synthesis of 3-(Trifluoromethyl)morpholine , a critical fluorinated heterocycle in medicinal chemistry. This guide focuses on the most...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 3-(Trifluoromethyl)morpholine , a critical fluorinated heterocycle in medicinal chemistry. This guide focuses on the most robust synthetic pathway: the Trifluoropyruvate-Amino Alcohol Cyclocondensation route, while addressing alternative methodologies where relevant.

Executive Summary

The 3-(trifluoromethyl)morpholine scaffold is a valuable bioisostere for morpholine, offering modulated pKa and metabolic stability due to the electron-withdrawing trifluoromethyl group. The primary challenge in its synthesis is controlling the condensation efficiency (water removal) and preventing racemization of the chiral center adjacent to the electron-withdrawing CF₃ group.

Core Synthetic Pathway (Route A: Pyruvate Condensation)

This route is preferred for generating the 3-substituted isomer with high regiocontrol.

  • Step 1: Condensation of Ethyl 3,3,3-trifluoropyruvate with 2-Aminoethanol to form the lactam intermediate (3-(trifluoromethyl)morpholin-2-one).

  • Step 2: Reduction of the lactam to the final morpholine using a hydride donor (e.g., BH₃·THF or LiAlH₄).

Part 1: Optimized Experimental Protocol

Step 1: Cyclocondensation (Lactam Formation)
  • Reagents: Ethyl 3,3,3-trifluoropyruvate (1.0 equiv), 2-Aminoethanol (1.1 equiv).

  • Solvent: Toluene (Anhydrous).

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Conditions: Reflux with Dean-Stark trap or activated Molecular Sieves (4Å).

Protocol:

  • Charge a reaction vessel with anhydrous Toluene (10 mL/g substrate).

  • Add Ethyl 3,3,3-trifluoropyruvate. Note: This reagent is hygroscopic; ensure it is free of hydrates.

  • Add 2-Aminoethanol dropwise at 0°C to control the initial exotherm.

  • Add pTSA catalyst.

  • Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when theoretical water volume is collected (~3-5 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove acid) and brine. Dry organic layer over Na₂SO₄ and concentrate.

Step 2: Lactam Reduction
  • Reagents: Lactam intermediate (1.0 equiv), BH₃·THF (1M solution, 3.0 equiv).

  • Solvent: THF (Anhydrous).

  • Quench: Methanol / HCl.

Protocol:

  • Dissolve the crude lactam in anhydrous THF under N₂ atmosphere.

  • Cool to 0°C.

  • Add BH₃[1]·THF dropwise. Caution: Gas evolution (H₂).

  • Allow to warm to RT and then heat to reflux for 4–6 hours to ensure complete reduction of the amide carbonyl.

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases. Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH > 10. Extract with DCM. Distill or column purify.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Low Yield & Incomplete Reaction

Q: I am observing low conversion in Step 1. The starting material persists even after reflux.

  • Diagnosis: The equilibrium is not shifting due to inefficient water removal. Trifluoropyruvate forms a stable hydrate that is unreactive.

  • Solution:

    • Switch Desiccants: If a Dean-Stark trap is ineffective (small scale), use activated 4Å Molecular Sieves directly in the flask.

    • Solvent Choice: Switch from Toluene to Xylenes (higher boiling point, 140°C) to drive the dehydration more aggressively.

    • Reagent Quality: Check the Ethyl Trifluoropyruvate by NMR. If the hydrate peak is dominant, pre-dry it by azeotropic distillation with toluene before adding the amine.

Q: My reduction step (Step 2) yields a mixture of ring-opened products and starting material.

  • Diagnosis: Incomplete reduction or reductive ring opening. The electron-withdrawing CF₃ group makes the lactam carbonyl less nucleophilic and harder to reduce.

  • Solution:

    • Stronger Reductant: Switch from BH₃·THF to LiAlH₄ (Lithium Aluminum Hydride) in refluxing ether/THF. LiAlH₄ is more aggressive and typically required for electron-deficient amides.

    • Lewis Acid Activation: Add a Lewis acid (e.g., BF₃[1]·OEt₂) to the Borane reduction to activate the carbonyl oxygen.

Category 2: Impurity Profile

Q: I see a side product with Mass M+18 in the LC-MS.

  • Diagnosis: This is the open-chain hydrate or the hemiaminal intermediate that failed to cyclize/dehydrate.

  • Solution: Increase the reaction time of Step 1 and ensure strictly anhydrous conditions. This intermediate often reverts to starting materials if exposed to moisture during workup.

Q: The product is racemizing (for chiral synthesis).

  • Diagnosis: The proton at the C3 position (alpha to CF₃ and Nitrogen) is acidic. Basic conditions or high temperatures can promote enolization and racemization.

  • Solution:

    • Avoid Strong Bases: During the workup of Step 2, use minimal base strength (e.g., K₂CO₃ instead of NaOH) or perform the quench at low temperature (0°C).

    • Enzymatic Route: Consider using an Imine Reductase (IRED) for the reduction step if high enantiopurity is critical and chemical reduction fails to maintain ee% [1].

Part 3: Data & Visualization

Solvent Screening for Cyclization (Step 1)
SolventBoiling Point (°C)Water Removal MethodYield (%)Notes
Ethanol 78None (Equilibrium limited)45%Poor conversion; forms hemiaminal.
Toluene 110Dean-Stark82%Standard optimized condition.
Xylenes 140Dean-Stark88%Best for difficult substrates; risk of darkening.
DCM 40Molecular Sieves60%Too slow; requires large excess of sieves.
Reaction Pathway Diagram

ReactionPathway SM1 Ethyl Trifluoropyruvate (Hygroscopic) Inter1 Hemiaminal Intermediate SM1->Inter1 Mixing (0°C) SM2 2-Aminoethanol SM2->Inter1 Lactam 3-(CF3)-Morpholin-2-one (Cyclized Lactam) Inter1->Lactam -H2O (Dehydration) Toluene, Reflux, pTSA Hydrate Hydrate Impurity (M+18) Inter1->Hydrate +H2O (Reversible) Product 3-(Trifluoromethyl)morpholine (Target) Lactam->Product Reduction BH3 or LiAlH4

Caption: Synthetic pathway for 3-(trifluoromethyl)morpholine via the pyruvate route, highlighting the critical dehydration step.

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield of Morpholine Check1 Step 1: Is Lactam forming? Issue->Check1 Check2 Step 2: Is Reduction complete? Check1->Check2 Yes Sol1 Use Dean-Stark or Fresh Molecular Sieves Check1->Sol1 No (SM remains) Sol3 Check Reagent Quality (Remove Hydrates) Check1->Sol3 No (Complex Mix) Sol2 Switch to LiAlH4 or add Lewis Acid Check2->Sol2 No

Caption: Decision tree for diagnosing yield issues in the two-step synthesis.

References

  • Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. Link

  • Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine. Link

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols. National Institutes of Health (PMC). Link

  • Synthesis of ethyl trifluoropyruvate. PrepChem. Link

  • Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem. Link

Sources

Reference Data & Comparative Studies

Validation

biological activity of 3-(Trifluoromethyl)morpholine vs. other morpholine analogs

Biological Activity & Profiling Guide: 3-(Trifluoromethyl)morpholine vs. Analogs Executive Summary This guide provides a technical analysis of 3-(trifluoromethyl)morpholine (3-CF₃-morpholine), a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & Profiling Guide: 3-(Trifluoromethyl)morpholine vs. Analogs

Executive Summary

This guide provides a technical analysis of 3-(trifluoromethyl)morpholine (3-CF₃-morpholine), a specialized heterocyclic building block used in modern medicinal chemistry.[1] Unlike the ubiquitous morpholine scaffold, which is highly basic and metabolically labile, the 3-CF₃ analog offers a "fluorine effect" that drastically alters physicochemical properties.[2] This guide compares it against unsubstituted morpholine and 3-methylmorpholine, highlighting its utility in modulating pKa, enhancing metabolic stability, and reducing hERG liability.[1][2]

Physicochemical Profiling: The "Fluorine Effect"

The strategic introduction of a trifluoromethyl group at the C3 position of the morpholine ring creates profound electronic and steric changes.[2]

Electronic Modulation (pKa Reduction)
  • Morpholine (Baseline): A secondary amine with a pKa of ~8.[1][2][3]5. At physiological pH (7.4), it is predominantly protonated (>90%), which limits passive membrane permeability and can contribute to unwanted cation-trapping (e.g., in lysosomes) or hERG channel binding (associated with cardiotoxicity).[1][2]

  • 3-CF₃-Morpholine: The CF₃ group is strongly electron-withdrawing (inductive effect, -I).[1][3][4] Located at the C3 position (alpha to the nitrogen), it significantly reduces the electron density on the nitrogen lone pair.[2]

    • Result: The pKa is lowered drastically (typically by 3–4 units compared to the parent), often shifting the amine from basic to weakly basic or neutral.[2]

    • Impact: A higher fraction of the molecule remains uncharged at pH 7.4, improving Lipophilic Efficiency (LipE) and passive permeability across the blood-brain barrier (BBB).[1][2]

Metabolic Stability (Blocking the Hotspot)
  • Metabolic Liability: Unsubstituted morpholine is susceptible to oxidative metabolism, primarily at the alpha-carbons (C3 and C5) adjacent to the nitrogen, leading to lactam formation or ring opening.[1][2]

  • Metabolic Blockade: The bulky CF₃ group at C3 sterically hinders the approach of Cytochrome P450 (CYP) enzymes.[1][2][3] Furthermore, the strong C-F bonds prevent hydrogen abstraction at the C3 position, effectively "blocking" this metabolic soft spot.[2]

Comparative Analysis Table

FeatureMorpholine 3-Methylmorpholine 3-(Trifluoromethyl)morpholine
Structure Unsubstituted heterocycleMethyl group at C3Trifluoromethyl group at C3
Electronic Character Basic (pKa ~8.[1][3][4]5)Basic (pKa ~8.[1][2][3]4)Weakly Basic (pKa < 6.0)*
Lipophilicity (LogP) Hydrophilic (~ -0.[1][2][3][4]86)Slightly HydrophilicLipophilic (LogP increased)
Metabolic Stability Low (Susceptible to N-ox/C-ox)Moderate (Steric hindrance)High (Metabolic Blockade)
hERG Liability Moderate (Cationic at pH 7.[1][4]4)ModerateLow (Reduced basicity)
Primary Utility Solubilizing groupConformational constraintBioavailability & Safety Optimization

*Note: pKa values are approximate and context-dependent but consistently show a sharp decrease for the CF₃ analog (Shcherbatiuk et al., 2013).[1]

Mechanistic Visualization

The following diagram illustrates the structural and electronic impact of the CF₃ substitution.

G cluster_0 Morpholine (Standard) cluster_1 3-CF3-Morpholine (Optimized) M Morpholine (pKa ~8.5) High Ionization Met CYP450 Attack (Alpha-Carbon Oxidation) M->Met Susceptible CF3M 3-CF3-Morpholine (pKa Reduced) Low Ionization M->CF3M Structural Modification Block Metabolic Blockade (Steric & Electronic Shield) Met->Block Outcome CF3M->Block Resistant Effect The Fluorine Effect: 1. Inductive (-I) pull lowers pKa 2. C-F bond strength prevents oxidation 3. Lipophilicity increases

Caption: Comparative mechanism showing how 3-CF3 substitution mitigates metabolic liability and alters ionization state.

Experimental Protocols

To validate the superior properties of 3-CF₃-morpholine in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between morpholine and 3-CF₃-morpholine analogs.[1][3]
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Morpholine analog, 3-CF₃ analog) and controls (Verapamil - high clearance, Warfarin - low clearance) in DMSO.[1][2]

    • Thaw pooled Human Liver Microsomes (HLM) on ice.[1][2][3]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add test compound to a final concentration of 1 µM (0.1% DMSO final).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1][2]

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][2]

  • Calculation:

    • Plot

      
       vs. time.[1][2] The slope 
      
      
      
      is the elimination rate constant.[1][2][3]
    • 
      .[1][2]
      
    • Validation Criterion: The 3-CF₃ analog should exhibit a significantly longer

      
       (>2-fold increase) compared to the unsubstituted morpholine parent.[1][2][3]
      
Protocol B: Potentiometric pKa Determination

Objective: Confirm the reduced basicity of the 3-CF₃ analog.

  • Setup: Use a potentiometric titrator (e.g., Sirius T3).[1][2][3]

  • Method:

    • Dissolve 1-2 mg of the compound in 0.15 M KCl (ionic strength adjustor).[1][2]

    • Perform titrations from pH 2.0 to pH 12.0 using standardized KOH and HCl.[1][2][3]

    • Perform assay in triplicate.[1][2][3]

  • Data Processing:

    • Use Bjerrum plots to determine the ionization constant.[1][2][3]

    • Expectation: Morpholine will show an inflection at pH ~8.[1][2][3]5. 3-CF₃-morpholine will show an inflection significantly lower (e.g., pH < 6.5), confirming the electron-withdrawing effect.[1][2][3]

References

  • Shcherbatiuk, A. V., et al. (2013).[1][2][3][5] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1][2][5] Link[1]

    • Seminal paper describing the synthesis, pKa, LogD, and clearance r
  • Hagmann, W. K. (2008).[1][2] "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.[1][2] Link[1]

    • Authoritative review on the "Fluorine Effect" including pKa modul
  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1]

    • Comprehensive guide on using fluorinated groups to solve specific DMPK issues.
  • PubChem. "Morpholine Compound Summary."[1][2][3] National Center for Biotechnology Information.[2] Link[1]

    • Source for baseline physicochemical d

Sources

Comparative

validation of 3-(Trifluoromethyl)morpholine structure by X-ray crystallography

Validation of 3-(Trifluoromethyl)morpholine Structure by X-ray Crystallography Part 1: Strategic Overview The Structural Challenge 3-(Trifluoromethyl)morpholine (CAS 1196152-13-2) is a high-value scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 3-(Trifluoromethyl)morpholine Structure by X-ray Crystallography

Part 1: Strategic Overview

The Structural Challenge 3-(Trifluoromethyl)morpholine (CAS 1196152-13-2) is a high-value scaffold in medicinal chemistry, particularly for Kv1.5 channel inhibitors and other CNS-active agents. Its structural validation presents two specific challenges that standard solution-phase methods often fail to resolve definitively:

  • Absolute Configuration: As a chiral building block, the C3 stereocenter determines biological activity. Verifying the enantiomeric excess (ee) and absolute configuration (

    
     vs. 
    
    
    
    ) is critical.
  • Conformational Flux: The morpholine ring is flexible. The bulky electron-withdrawing trifluoromethyl (

    
    ) group introduces electronic (anomeric) and steric conflicts that make solution-state NMR data ambiguous regarding the preferred chair/boat conformation.
    

Why X-ray Crystallography? While NMR is faster, Single Crystal X-ray Diffraction (SCXRD) is the only method that provides a direct, model-independent observation of the 3D structure. For 3-(trifluoromethyl)morpholine, specifically as its hydrochloride salt, SCXRD utilizes the anomalous scattering of the chloride and fluorine atoms to mathematically prove the absolute configuration without the need for chiral derivatization.

Part 2: Comparative Analysis (Method Selection)

The following table contrasts X-ray crystallography with its primary alternatives for this specific molecule.

FeatureX-ray Crystallography (SCXRD) NMR Spectroscopy (

H,

F, NOE)
Computational (DFT)
Primary Output Absolute 3D atomic coordinates.Connectivity & relative proximity (solution average).[1]Lowest energy conformer prediction.
Stereochemistry Definitive (

).
Uses anomalous dispersion (Flack parameter).
Indirect. Requires chiral shift reagents or Mosher's ester derivatization.N/A (Must be defined as input).
Conformation Precise. Shows the exact solid-state pucker (axial/equatorial

).
Averaged. Rapid ring flipping often blurs axial/equatorial signals.Theoretical. Depends heavily on solvent model accuracy.
Sample State Solid (Single Crystal required).Solution (CDCl

, DMSO-

, etc.).
Virtual.
Turnaround Days to Weeks (crystallization is rate-limiting).Hours.Days (calculation time).
Cost High (instrument/time).Low to Medium.[1][2]Low (software license).

Scientist’s Insight: Use NMR for routine batch purity checks. Use X-ray Crystallography once at the scale-up stage to validate the absolute stereochemistry of your chiral pool or asymmetric synthesis route.

Part 3: Experimental Protocol

This protocol is designed for the hydrochloride salt of 3-(trifluoromethyl)morpholine. The free base is an oil/low-melting solid and difficult to crystallize directly; the salt lattice provides the necessary rigidity and the heavy atom (Cl) required for absolute structure determination.

Phase 1: Salt Formation & Crystal Growth

Objective: Obtain single crystals suitable for diffraction (approx. 0.1 x 0.1 x 0.2 mm).

  • Dissolution: Dissolve 50 mg of 3-(trifluoromethyl)morpholine free base in a minimum amount (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) .

  • Salt Formation: Add 1.1 equivalents of HCl (using 1M HCl in ether or dioxane). A white precipitate may form immediately. If so, gently warm until clear.

  • Crystallization (Vapor Diffusion Method):

    • Place the solution in a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing 5–10 mL of Diethyl Ether or Hexane (antisolvent).

    • Cap the outer jar tightly.

    • Mechanism:[3][4][5][6][7][8][9][10] The volatile antisolvent diffuses into the alcohol solution, slowly increasing saturation and promoting ordered crystal growth over 24–72 hours.

  • Harvesting: Examine under a polarizing microscope. Look for sharp edges and extinction under cross-polarization. Avoid clustered needles; select block-like prisms.

Phase 2: Data Collection & Refinement

Objective: Collect high-redundancy data to resolve the anomalous signal.

  • Mounting: Mount the crystal on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream. Reason: Reduces thermal vibration of the

    
     group, which often exhibits rotational disorder at room temperature.
    
  • Source: Use Cu-K

    
     radiation  (
    
    
    
    Å) if possible.
    • Reason: The anomalous scattering signal (

      
      ) for Chlorine is significantly stronger with Copper radiation than Molybdenum, making the assignment of absolute configuration (Flack parameter) much more reliable for light-atom organic salts.
      
  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine (SHELXL).

    • Critical Check: Verify the Flack Parameter . A value near 0.0 (e.g.,

      
      ) confirms the correct absolute structure. A value near 1.0 indicates the inverted structure.
      

Part 4: Visualization & Logic

Workflow Diagram: From Synthesis to Structure

G Start Crude 3-CF3-Morpholine Salt Salt Formation (Add HCl/Ether) Start->Salt Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst Amorphous/Oil (Retry) Diffraction X-Ray Diffraction (100 K, Cu-Kα) Check->Diffraction Single Crystal Found Solve Structure Solution (SHELXT) Diffraction->Solve

Caption: Step-by-step workflow for validating the structure of 3-(trifluoromethyl)morpholine hydrochloride.

Decision Logic: When to use X-ray?

Decision Question Goal of Analysis? Routine Routine Purity/ID Question->Routine Stereo Absolute Config (R/S) Question->Stereo Conform Precise Conformation Question->Conform NMR NMR (1H, 19F) Routine->NMR XRAY X-Ray Crystallography Stereo->XRAY Definitive Conform->NMR Solution Avg Conform->XRAY Solid State

Caption: Decision matrix for selecting the appropriate analytical technique.

Part 5: Data Interpretation & Validation

When analyzing the crystallographic data for 3-(trifluoromethyl)morpholine hydrochloride, focus on these three validation checkpoints:

  • The Flack Parameter (

    
    ): 
    
    • For the HCl salt collected on Cu source, you expect a standard error

      
      .
      
    • Result:

      
       confirms the structural model is the correct enantiomer.
      
  • The

    
     Geometry: 
    
    • Check the C-F bond lengths. Typical values are

      
       Å.
      
    • Anomeric Effect: In many morpholine structures, the electronegative group at C3 may adopt an axial orientation to minimize dipole repulsion with the ring oxygen, contrary to simple steric predictions. X-ray definitively resolves this.

  • Hydrogen Bonding:

    • The protonated nitrogen (

      
      ) typically forms strong hydrogen bonds with the Chloride counter-ion (
      
      
      
      ). This network stabilizes the crystal lattice, preventing the disorder often seen in the free base.

References

  • Shcherbatiuk, A. V., et al. (2013).[11] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.

    • Context: Primary reference for the synthesis and crystallographic characteriz
  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

    • Context: The foundational method for determining absolute configur
  • Gros, P. C., et al. (2016). "Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl... Groups." Journal of Organic Chemistry.

    • Context: Discussion on the conformational preferences of trifluoromethyl groups in satur

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-(Trifluoromethyl)morpholine by HPLC

In the precise world of pharmaceutical development, the purity of a chemical building block is not a trivial detail; it is the bedrock upon which the safety and efficacy of a final drug product are built. 3-(Trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical development, the purity of a chemical building block is not a trivial detail; it is the bedrock upon which the safety and efficacy of a final drug product are built. 3-(Trifluoromethyl)morpholine is a crucial structural motif in modern medicinal chemistry, valued for its ability to confer desirable properties such as enhanced metabolic stability and bioavailability to active pharmaceutical ingredients (APIs). The presence of even minute impurities—remnants of synthesis or products of degradation—can have profound and unforeseen consequences.

This guide provides an in-depth, technically-grounded framework for the validation of a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of 3-(Trifluoromethyl)morpholine. We will move beyond a simple checklist of procedures to dissect the scientific rationale behind each step, ensuring the final method is not only compliant but robust, reliable, and fit for its intended purpose in a regulated environment.

The Analytical Strategy: Why RP-HPLC is the Gold Standard

The selection of an analytical technique is the first critical decision. 3-(Trifluoromethyl)morpholine is a polar molecule containing a secondary amine, a functional group notorious for causing poor peak shape (tailing) on silica-based columns due to interactions with residual acidic silanols. Reverse-phase HPLC is the ideal choice for its high resolving power, versatility, and reproducibility.[1][2] By carefully selecting the stationary and mobile phases, we can mitigate these challenges and develop a robust, stability-indicating method.

A "stability-indicating method" is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[3][4] To achieve this, we will perform forced degradation studies, which intentionally stress the molecule to generate potential degradants and prove the method can separate them from the main analyte peak.[5][6]

Rational Method Development: Building a Foundation of Quality

The goal is to create a method that is both selective for 3-(Trifluoromethyl)morpholine and its potential impurities and robust enough for routine use. The following chromatographic conditions were established with clear scientific justification for each parameter.

Optimized Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD)A standard, reliable HPLC system with DAD allows for peak purity assessment and detection at low UV wavelengths.
Column C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase provides the necessary hydrophobic retention for the molecule.[7] The 3.5 µm particle size offers a good balance of high efficiency and moderate backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff. TFA serves as an ion-pairing agent, masking residual silanols on the column and protonating the morpholine nitrogen, which significantly improves peak symmetry and reduces tailing.[8][9]
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditionsA gradient elution ensures that impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar compounds, are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing optimal chromatographic efficiency.
Column Temp. 35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape and separation efficiency.[10]
Detection UV at 210 nm3-(Trifluoromethyl)morpholine lacks a strong chromophore, but it exhibits sufficient absorbance at low UV wavelengths for sensitive detection.
Injection Vol. 5 µLA small injection volume helps to minimize band broadening and maintain sharp peaks.
Sample Diluent Acetonitrile/Water (50:50, v/v)This diluent is compatible with the mobile phase, ensuring good peak shape and complete dissolution of the analyte.

The Validation Protocol: A Rigorous, Step-by-Step Implementation

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[11][12][13] Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the globally recognized standard for analytical method validation.[14][15]

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Dev Initial Method Development ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->ForcedDeg Challenge Method Specificity Specificity & Peak Purity ForcedDeg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Implement Routine QC Testing Robustness->Implement

Caption: A workflow diagram for the development and validation of a stability-indicating HPLC method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[15]

  • Protocol:

    • Blank Analysis: Inject the sample diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

    • Reference Standard: Inject a solution of 3-(Trifluoromethyl)morpholine reference standard to establish its retention time and peak shape.

    • Forced Degradation: Expose the analyte to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light) for a defined period to induce degradation (target 5-20%).[3] Analyze these stressed samples.

  • Acceptance Criteria:

    • The analyte peak must be free from any co-eluting peaks in the stressed samples, as demonstrated by peak purity analysis using a DAD.

    • Resolution between the analyte peak and the closest eluting degradation product or impurity must be > 2.0.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50%, 80%, 100%, 120%, 150%).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

LevelConcentration (µg/mL)Mean Peak Area (n=3)
150125,100
280200,500
3100251,000
4120300,800
5150376,200
Result 0.9997
Accuracy

Accuracy reflects the closeness of the measured value to the true value. It is typically determined by spike recovery experiments.

  • Protocol:

    • Prepare a sample matrix (e.g., a placebo or a known batch of material).

    • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery for each level should be within 98.0% to 102.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL, n=3)Mean Recovery (%)
80%80.079.499.3
100%100.0100.5100.5
120%120.0119.099.2
Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Prepare and analyze six independent samples of 3-(Trifluoromethyl)morpholine at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the experiment on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%.

    • The RSD for intermediate precision should be ≤ 2.0%.

Precision StudyMean Assay (%)RSD (%)
Repeatability (Analyst 1, Day 1)99.850.35
Intermediate (Analyst 2, Day 2)99.790.41
Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Protocol:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Alternatively, use the standard deviation of the y-intercepts (σ) and the slope (S) of the linearity curve: LOQ = 10σ/S.

    • Confirm the LOQ by preparing and analyzing six samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for impurities.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2 °C)

      • Mobile Phase pH or Organic Composition (e.g., ± 2% absolute)

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

    • The assay result should not change significantly from the nominal method.

Alternative and Complementary Analytical Techniques

While HPLC is the primary workhorse for purity analysis, a comprehensive characterization may involve orthogonal techniques.

TechniqueApplication for 3-(Trifluoromethyl)morpholineComparison to HPLC
Gas Chromatography (GC) Analysis of volatile starting materials or low molecular weight, non-polar impurities.[16][17]Less suitable for the polar, relatively non-volatile analyte itself without derivatization. Complementary for specific volatile impurities.
Quantitative NMR (qNMR) Provides an absolute purity value without the need for a specific reference standard for the analyte. Can identify and quantify unknown impurities if their structure can be elucidated.Excellent for primary standard characterization. Less sensitive and has lower throughput than HPLC for routine QC.
LC-Mass Spectrometry (LC-MS) Powerful for the identification of unknown impurities and degradation products by providing mass-to-charge ratio information.Primarily a qualitative/identification tool. Quantitative analysis requires more extensive validation. Often used during method development to support the specificity of the HPLC-UV method.

Conclusion

This guide has detailed a systematic and scientifically justified approach to the validation of an HPLC method for the purity assessment of 3-(Trifluoromethyl)morpholine. By adhering to the principles of rational method development and the rigorous framework of ICH guidelines, a trustworthy and reliable analytical procedure can be established. Such a validated method is not merely a regulatory requirement; it is a fundamental component of quality assurance that ensures the integrity of pharmaceutical intermediates and, ultimately, contributes to the safety and efficacy of medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Q2(R2) Validation of Analytical Procedures. ICH. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Görög, S. (2007). The importance of forced degradation studies in pharmaceutical development. TrAC Trends in Analytical Chemistry, 26(11), 1037-1041. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Trifluoromethyl)morpholine

Technical Safety Protocol: Handling 3-(Trifluoromethyl)morpholine Executive Safety Summary Handling 3-(Trifluoromethyl)morpholine requires a specific safety posture that transcends standard organic amine protocols. While...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Protocol: Handling 3-(Trifluoromethyl)morpholine

Executive Safety Summary

Handling 3-(Trifluoromethyl)morpholine requires a specific safety posture that transcends standard organic amine protocols. While structurally related to morpholine, the addition of the trifluoromethyl group (


) significantly alters its physicochemical profile.

The Core Hazard: The synergy of the morpholine ring (secondary amine, basic, corrosive) and the trifluoromethyl group (highly lipophilic) creates a compound that can rapidly penetrate the stratum corneum. Unlike simple inorganic bases that burn the surface, this compound has the potential for deep-tissue delivery of alkaline damage.

Operational Directive: Treat this compound as a Class 1B Skin Corrosive and a High-Permeation Threat . Standard nitrile gloves alone are insufficient for prolonged contact.

Risk Assessment & Physicochemical Logic

To select the correct PPE, we must understand the mechanism of hazard.

PropertyHazard ImplicationOperational Countermeasure
Basicity (Secondary Amine) Causes saponification of skin lipids (chemical burns).Corrosive Protocol: Immediate flushing required; weak acids (e.g., dilute acetic acid) are not recommended for first aid due to exothermic neutralization risks.
Lipophilicity (

)
Enhances bioavailability and skin permeation rates compared to non-fluorinated morpholine.Glove Permeation: Standard nitrile breakthrough times are reduced. Double-gloving is mandatory.
Volatility Moderate vapor pressure (liquid free base). Amine vapors cause "blue haze" (glaucopsia) and respiratory irritation.Engineering Control: All handling must occur within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

This protocol is designed for the handling of the free base liquid . If handling the Hydrochloride (HCl) salt, the respiratory hazard is lower (dust vs. vapor), but the corrosive potential upon contact with moisture remains.

A. Hand Protection (The Critical Barrier)

Standard single-layer nitrile gloves are insufficient for direct contact.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Spill Response (Immersion): Silver Shield® / 4H® (Laminate Film).

    • Scientific Rationale: Morpholine derivatives are known to swell and permeate nitrile rubber. Laminate film provides a broad-spectrum barrier against amines.

B. Eye & Face Protection[1][2][3][4][5]
  • Standard Handling: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of vapor absorption into contact lenses and liquid splash bypass.

  • Scale-Up (>100mL): Polycarbonate Face Shield worn over goggles.

C. Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (Outside Hood): Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Amine + Particulate).

    • Note: The "K" designation is critical for ammonia/amine neutralization.

D. Body Protection
  • Standard: Cotton lab coat (fire resistant preferred).

  • High Risk: Chemical-resistant apron (Tychem® or PVC) required during transfer of volumes >500mL.

Operational Workflow: From Storage to Reaction

This workflow minimizes exposure probability through engineered redundancy.

Step 1: Pre-Operational Check
  • Verify Fume Hood certification.

  • Neutralization Prep: Have a spill kit ready containing vermiculite or sand . Do not use clay-based kitty litter (can react with strong amines).

  • Decontamination: Prepare a beaker of dilute aqueous citric acid (5%) for wiping down tools after use, preventing cross-contamination.

Step 2: Weighing & Transfer
  • Technique: Use the "closed-transfer" method where possible.

  • Syringe Transfer: When using a syringe, ensure the needle is Luer-locked. The high surface tension of fluorinated amines can cause "pop-off" if pressure builds.

  • Glassware: Use borosilicate glass. Avoid ground glass joints without grease/sleeves, as amines can seize joints ("freeze") rapidly.

Step 3: Reaction Monitoring
  • TLC/Sampling: Do not remove the reaction vessel from the hood. Dip capillaries inside the hood.

  • Quenching: Quench reaction mixtures (often acidic workups) slowly. The heat of neutralization can volatilize unreacted amine.

Emergency Response & Disposal

Exposure Response Workflow
  • Skin Contact:

    • IMMEDIATE flush with water for 15 minutes.

    • Do not use vinegar/acids on the skin (exothermic risk).

    • Seek medical attention if blistering occurs.

  • Eye Contact:

    • Flush for minimum 15 minutes. Use an eyewash station, holding eyelids open.

    • Transport to ER immediately. Alkaline burns to the eye are often more damaging than acid burns due to deep penetration.

Disposal Protocol
  • Waste Stream: Segregate as "Halogenated Organic Basic Waste."

    • Crucial: Do not mix with acidic waste streams (exothermic reaction + potential for toxic vapor generation).

  • Incineration: Must be sent to a facility capable of scrubbing Hydrogen Fluoride (HF), which is generated during the combustion of the

    
     group.
    

Visual Safety Logic (DOT Diagram)

The following diagram illustrates the decision hierarchy for handling this compound, emphasizing the "Fail-Safe" logic.

SafetyProtocol Start Start: Handling 3-(Trifluoromethyl)morpholine RiskCheck Risk Assessment: Is volume > 100mL? Start->RiskCheck SmallScale Small Scale PPE: Double Nitrile Gloves Splash Goggles Lab Coat RiskCheck->SmallScale No LargeScale Large Scale PPE: Add Face Shield Add Chem-Resistant Apron Silver Shield Gloves RiskCheck->LargeScale Yes HoodCheck Engineering Control: Is Fume Hood Operational? SmallScale->HoodCheck LargeScale->HoodCheck StopWork STOP WORK Repair Ventilation HoodCheck->StopWork No Handling Execution: Keep Sash Low Use Luer-Lock Syringes Avoid Ground Glass Seizing HoodCheck->Handling Yes Waste Disposal: Segregate: Halogenated Basic Waste Do NOT mix with Acids Handling->Waste

Figure 1: Decision Logic for PPE Selection and Operational Safety.[1] Note the critical checkpoint at the Fume Hood verification stage.

References

  • Fisher Scientific. (2021).[2] Safety Data Sheet: Morpholine. Retrieved from

    • Context: Establishes the baseline corrosivity and perme
  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-(Trifluoromethyl)morpholine. Retrieved from

    • Context: Specific physicochemical properties and hazard codes (H314, H302).[3]

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Database. Retrieved from

    • Context: Source for nitrile vs. laminate film breakthrough times for organic amines.
  • PubChem. (2023). Compound Summary: 3-(Trifluoromethyl)morpholine. Retrieved from

    • Context: Verification of lipophilicity and structural d

Sources

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